AH22921
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H35NO5 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(E)-7-[(1S,2S,5R)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1,3-6,8-9,12-15,25,27,29H,2,7,10-11,16-21H2,(H,32,33)/b6-1+/t25-,27-,29+/m1/s1 |
InChI Key |
UWQXOMOFJWMVPM-DLOGONITSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AH22921: A Technical Guide to its Mechanism of Action as a Dual Prostaglandin EP4 and Thromboxane A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of AH22921, a pharmacological tool with a dual antagonistic activity on the prostaglandin E2 receptor subtype 4 (EP4) and the thromboxane A2 (TP) receptor. This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action: Dual Receptor Antagonism
This compound exerts its effects by acting as an antagonist at two distinct G-protein coupled receptors:
-
Prostaglandin E2 Receptor 4 (EP4): At the EP4 receptor, this compound functions as a non-competitive antagonist . This mode of action suggests that this compound binds to an allosteric site on the receptor, inducing a conformational change that prevents signal transduction, even when the endogenous ligand, prostaglandin E2 (PGE2), is bound to its active site. The primary downstream effect of this antagonism is the inhibition of adenylate cyclase activation, thereby preventing the synthesis of cyclic AMP (cAMP) in response to PGE2.[1][2]
-
Thromboxane A2 (TP) Receptor: In contrast to its effect on the EP4 receptor, this compound acts as a competitive antagonist at the thromboxane A2 receptor.[3] This indicates that this compound and the endogenous ligand, thromboxane A2 (TXA2), compete for the same binding site on the TP receptor. By occupying this site, this compound blocks TXA2-mediated physiological responses, such as smooth muscle contraction.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with its target receptors.
Table 1: Prostaglandin EP4 Receptor Binding Affinity and Functional Antagonism
| Parameter | Value | Species/Cell Line | Reference |
| Ki (Binding Affinity) | 31,800 ± 4,090 nM | Human (recombinant in HEK-293 cells) | [1] |
| Apparent pKb (Functional Antagonism) | 4.6 ± 0.6 | Chinese Hamster Ovary (CHO) cells | [4] |
Table 2: Thromboxane A2 Receptor Functional Antagonism
| Parameter | Value | Tissue | Agonist | Reference |
| pA2 | 8.0 (7.3 - 8.8, 95% confidence limits) | Human fetal placental villous vessels | U46619 | [3] |
| pA2 | 7.1 (6.3 - 7.9, 95% confidence limits) | Human umbilical vein | U46619 | [3] |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a generalized workflow for its characterization.
References
AH22921: A Technical Guide to its Function as a Prostaglandin EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Function and Mechanism of Action
AH22921 is a pharmacological tool used in research to investigate the roles of the prostaglandin E2 receptor subtype 4 (EP4). Its primary function is to act as a selective antagonist at this receptor.
Prostaglandin E2 (PGE2) is a lipid signaling molecule with a wide range of physiological and pathological effects, including inflammation, pain, fever, and cancer progression. These effects are mediated through its interaction with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.
The EP4 receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Upon binding of its endogenous ligand, PGE2, the EP4 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger that activates protein kinase A (PKA) and other downstream effectors.
This compound exerts its function by competitively binding to the EP4 receptor, thereby preventing PGE2 from binding and initiating this signaling cascade. This antagonism has been demonstrated to block the PGE2-induced activation of adenylyl cyclase in Chinese Hamster Ovary (CHO) cells.
Quantitative Data
The available quantitative data for this compound primarily relates to its binding affinity for the human EP4 receptor.
| Parameter | Value | Cell Line | Assay Type | Radioligand | Reference |
| Binding Affinity (Ki) | 31,800 ± 4090 nM | HEK-293 | Radioligand Binding Assay | [3H]-PGE2 | [1] |
Signaling Pathway
The primary signaling pathway inhibited by this compound is the PGE2-EP4-Gs-adenylyl cyclase-cAMP pathway.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not extensively published. However, based on the available information and general knowledge of GPCR pharmacology, the following represents a likely methodology for key experiments.
Radioligand Binding Assay (for determining Ki)
This protocol is a representative method for determining the binding affinity of a compound like this compound to the EP4 receptor.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human EP4 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent).
-
Membrane Preparation: Cells are harvested, washed with PBS, and then homogenized in a lysis buffer (e.g., hypotonic Tris-HCl buffer). The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the cell membranes. The membrane pellet is resuspended in a suitable assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
A fixed concentration of the radioligand, [3H]-PGE2.
-
A range of concentrations of the unlabeled competitor, this compound.
-
The prepared cell membrane homogenate.
-
For determining non-specific binding, a high concentration of unlabeled PGE2 is used in a separate set of wells.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assay: cAMP Measurement in CHO cells
This protocol describes a representative method to assess the functional antagonism of this compound on PGE2-stimulated cAMP production.
Detailed Methodology:
-
Cell Culture and Seeding: Chinese Hamster Ovary (CHO) cells stably or transiently expressing the EP4 receptor are cultured in appropriate media. The cells are then seeded into 96-well plates and allowed to adhere and grow to a desired confluency.
-
Pre-incubation with Antagonist: The culture medium is removed, and the cells are washed with a serum-free medium or assay buffer. The cells are then pre-incubated with various concentrations of this compound for a specific period (e.g., 15-30 minutes) at 37°C. A vehicle control (without this compound) is also included.
-
Agonist Stimulation: Following the pre-incubation, a fixed concentration of PGE2 (typically the EC80, the concentration that gives 80% of the maximal response) is added to the wells containing this compound and to a set of control wells (without antagonist) to stimulate cAMP production. A basal control (no PGE2) is also included. The incubation continues for a defined time (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed according to the protocol of the chosen cAMP detection kit.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based biosensor assay. These assays are typically based on the principle of competitive binding between the cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Data Analysis: The raw data (e.g., fluorescence ratio, absorbance) is converted to cAMP concentrations using a standard curve. The percentage of inhibition of the PGE2-stimulated response by this compound is calculated for each concentration. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration, and the IC50 value is determined using non-linear regression.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the prostaglandin EP4 receptor. Its function as a selective antagonist allows for the specific blockade of the EP4-mediated signaling pathway, primarily through the inhibition of adenylyl cyclase and subsequent cAMP production. While detailed quantitative data and specific experimental protocols for this compound are limited in the public domain, this guide provides a foundational understanding of its mechanism of action and the methodologies typically employed for its characterization. Researchers utilizing this compound should consider its moderate binding affinity and the potential need for higher concentrations to achieve effective antagonism in cellular and in vivo models. The information and representative protocols presented herein are intended to facilitate the design and interpretation of experiments aimed at further exploring the therapeutic potential of targeting the EP4 receptor.
References
An In-depth Technical Guide to Ramatroban (BAY u 3405): A Dual Thromboxane A2 and Prostaglandin D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ramatroban (also known as BAY u 3405) is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2] Uniquely, it also functions as an antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[1][2] This dual antagonism confers upon Ramatroban a unique pharmacological profile, making it a subject of significant interest for its anti-inflammatory, anti-platelet, and vasoprotective properties. This technical guide provides a comprehensive overview of Ramatroban, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Chemical Properties and Structure
Ramatroban is a synthetic, orally bioavailable small molecule.[3] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid | [4] |
| Synonyms | BAY u 3405, Baynas | [3][4] |
| CAS Number | 116649-85-5 | [4] |
| Molecular Formula | C21H21FN2O4S | [5] |
| Molecular Weight | 416.47 g/mol | [5] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in Ethanol (30 mg/ml), DMSO (30 mg/ml), and DMF (30 mg/ml) | [2] |
Chemical Structure:
Figure 1: Chemical structure of Ramatroban.
Mechanism of Action
Ramatroban exhibits a dual mechanism of action by competitively antagonizing two distinct G-protein coupled receptors (GPCRs): the Thromboxane A2 (TP) receptor and the Prostaglandin D2 (CRTH2) receptor.[1][6]
-
Thromboxane A2 (TP) Receptor Antagonism: Thromboxane A2, produced from arachidonic acid, is a potent mediator of platelet aggregation and vasoconstriction.[7][8] Ramatroban binds to the TP receptor, thereby preventing the binding of TXA2 and inhibiting its downstream effects. This leads to reduced platelet activation and vasodilation.[6]
-
Prostaglandin D2 (CRTH2) Receptor Antagonism: Prostaglandin D2 is a key mediator in allergic inflammation, promoting the migration and activation of eosinophils, basophils, and Th2 lymphocytes.[9][10] By blocking the CRTH2 receptor, Ramatroban inhibits these PGD2-mediated inflammatory responses.[1][11]
This dual antagonism allows Ramatroban to address both the thrombotic and inflammatory aspects of various pathophysiological conditions.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Ramatroban's activity at its target receptors and its pharmacokinetic properties.
Table 1: Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Species/System | Reference |
| Ki | Thromboxane A2 (TP) | 10 - 13 nM | Not specified | [12] |
| IC50 | Thromboxane A2 (TP) | 30 nM | (Displacement of U-46619) | [13] |
| IC50 | Thromboxane A2 (TP) | 68 nM | (Displacement of [3H]SQ29548) | [13] |
| Kd | Thromboxane A2 (TP) | ~6 nM | Platelets | [13] |
| Bmax | Thromboxane A2 (TP) | 1177 sites/platelet | Platelets | [13] |
| Ki | CRTH2 | 290 nM | Human embryonic kidney (HEK293) cells | [13] |
| IC50 | CRTH2 | 100 nM | (Binding of [3H]PGD2) | [12] |
| IC50 | CRTH2 | 30 nM | (PGD2-induced Ca2+ mobilization) | [12] |
| IC50 | CRTH2 | 170 nM | (PGD2-induced eosinophil migration) | [3][12] |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Value | Route of Administration | Reference |
| Oral Bioavailability | Rat | ~50% | Oral | [14] |
| Oral Bioavailability | Dog | Complete | Oral | [14] |
| Oral Bioavailability | Human | 80.3% (tablet vs. aqueous solution) | Oral | [12] |
| Total Clearance | Male Rat | 1.2 L/h/kg | Not specified | [14] |
| Total Clearance | Dog | 0.7 L/h/kg | Not specified | [14] |
| Half-life | Not specified | 4.60 min (in binding assays) | In vitro | [13] |
| Half-life | Not specified | 4.7 h | In vivo | [13] |
| Volume of Distribution (Vd) | Not specified | 0.36 L/kg | In vivo | [13] |
Signaling Pathways
The antagonistic action of Ramatroban on the TP and CRTH2 receptors interrupts key intracellular signaling cascades.
Thromboxane A2 (TP) Receptor Signaling Pathway
The TP receptor couples to Gq/11 and G12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoGEF, respectively. PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The G12/13 pathway activates Rho, which is involved in platelet shape change and smooth muscle contraction.
Prostaglandin D2 (CRTH2) Receptor Signaling Pathway
The CRTH2 receptor couples to Gi proteins, leading to the inhibition of adenylyl cyclase (AC) and a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of the Gi protein can also activate phospholipase C (PLC), leading to an increase in intracellular calcium. These signaling events ultimately result in the chemotaxis and activation of inflammatory cells.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of Ramatroban are provided below.
Receptor Binding Assay (TP Receptor)
Objective: To determine the binding affinity (Ki) of Ramatroban for the thromboxane A2 (TP) receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human TP receptor (e.g., HEK293 cells) or from human platelets.
-
Radioligand: Use a radiolabeled TP receptor antagonist, such as [3H]SQ29548, as the tracer.
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of Ramatroban.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Ramatroban concentration. Determine the IC50 value (the concentration of Ramatroban that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[13]
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of Ramatroban on platelet aggregation induced by a TP receptor agonist.
Methodology:
-
Blood Collection: Draw fresh human whole blood into tubes containing an anticoagulant (e.g., sodium citrate).[15][16]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain PRP.[15][17]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a blank.[15]
-
Assay Setup: Place a cuvette with PRP in a light transmission aggregometer and establish a baseline reading.
-
Treatment: Add varying concentrations of Ramatroban to the PRP and incubate for a short period.
-
Agonist Addition: Add a TP receptor agonist, such as U-46619 or arachidonic acid, to induce platelet aggregation.[15]
-
Measurement: Record the change in light transmission as platelets aggregate.
-
Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of Ramatroban and calculate the IC50 value.[15]
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Ramatroban in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as rats or dogs.[14]
-
Drug Administration: Administer a single dose of Ramatroban via the desired route (e.g., oral or intravenous).[14]
-
Blood Sampling: Collect blood samples at various time points after drug administration.
-
Plasma Preparation: Separate plasma from the blood samples.
-
Sample Analysis: Quantify the concentration of Ramatroban in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of Ramatroban versus time. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life.[12][14]
Clinical Applications and Future Directions
Ramatroban has been approved in Japan for the treatment of allergic rhinitis.[18][19][20] Its dual mechanism of action suggests potential therapeutic applications in a range of other conditions, including asthma, cardiovascular diseases, and other inflammatory disorders.[1][6] Ongoing research and clinical trials continue to explore the full therapeutic potential of Ramatroban and similar dual-acting antagonists.[21]
Conclusion
Ramatroban is a well-characterized pharmacological agent with a unique dual antagonism of the thromboxane A2 and prostaglandin D2 receptors. Its potent inhibitory effects on platelet aggregation, vasoconstriction, and allergic inflammation, supported by a solid body of quantitative data, make it a valuable tool for research and a promising therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the fields of inflammation, thrombosis, and respiratory diseases.
References
- 1. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramatroban - LKT Labs [lktlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Ramatroban | C21H21FN2O4S | CID 123879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 7. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. machaondiagnostics.com [machaondiagnostics.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of ramatroban, a thromboxane A2 antagonist, in the treatment of perennial allergic rhinitis. | CiNii Research [cir.nii.ac.jp]
- 20. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of AH22921
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH22921 is a selective, non-competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its biological activity is primarily characterized by its ability to inhibit the PGE2-mediated activation of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of EP4 receptor-targeted therapeutics.
Mechanism of Action
This compound exerts its biological effects by specifically targeting the EP4 receptor, one of four subtypes of receptors for PGE2. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the stimulatory G protein (Gs). This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration triggers a cascade of downstream signaling events that mediate various physiological and pathophysiological processes.
This compound acts as a non-competitive antagonist at the EP4 receptor. This means that it does not compete with the natural ligand, PGE2, for the same binding site. Instead, it is believed to bind to an allosteric site on the receptor, inducing a conformational change that prevents the receptor from being activated by PGE2. This inhibitory action effectively blocks the PGE2-induced stimulation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels.[1]
The selectivity of this compound for the EP4 receptor over other prostanoid receptors, particularly the EP2 receptor which also couples to adenylyl cyclase, is a key feature of its pharmacological profile.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been determined through radioligand binding assays and functional assays. The following table summarizes the key quantitative data for the interaction of this compound with the human EP4 receptor.
| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand | Reference |
| Ki | 31,800 ± 4090 | Radioligand Binding | HEK-293 | [3H]-PGE2 | [2] |
Table 1: Binding Affinity of this compound for the Human EP4 Receptor. The Ki value represents the inhibition constant, indicating the concentration of this compound required to occupy 50% of the EP4 receptors in a competition binding assay. A higher Ki value denotes lower binding affinity.
Signaling Pathways
The signaling pathway affected by this compound is the canonical EP4 receptor-mediated Gs-adenylyl cyclase-cAMP pathway.
Caption: Signaling pathway of the EP4 receptor and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for EP4 Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Workflow:
References
- 1. Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Induces Apoptosis of Human Endometriotic Cells through Suppression of ERK1/2, AKT, NFκB, and β-Catenin Pathways and Activation of Intrinsic Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Chemical Identity and Properties of AH22921 Remain Elusive
Despite a comprehensive search of available scientific and chemical databases, a definitive chemical structure and a detailed profile of the properties for a compound designated "AH22921" could not be conclusively established. The identifier "this compound" does not correspond to a unique, well-characterized chemical entity in the public domain, leading to an inability to fulfill the request for an in-depth technical guide.
Initial investigations into the identity of this compound revealed several different chemical compounds associated with similar alphanumeric codes or retrieved through broad searches. These included:
-
L-α-Aminobutyric acid, N(O,S)-ethoxycarbonyl, (S)-(+)-3-methyl-2-butyl ester
-
A thiazolidinedione derivative known as Thr-0921 or CLX-0921, a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.
-
Methyl octadec-9-ynoate
-
4'-Methyl-α-pyrrolidinopropiophenone-M (carboxy-), ethylated
However, further investigation could not confirm "this compound" as a recognized synonym or alternative identifier for any of these molecules. Without a definitive chemical structure, it is impossible to provide the requested detailed information, including physicochemical properties, experimental protocols for its synthesis or use, or its role in specific biological signaling pathways.
The request for an in-depth technical guide tailored to researchers and drug development professionals necessitates precise and verified data. This includes, but is not limited to, IUPAC name, SMILES notation, molecular weight, solubility, and detailed experimental conditions from published studies. Furthermore, the creation of accurate signaling pathway diagrams and experimental workflow visualizations is entirely dependent on the known biological targets and mechanisms of action of a specific compound.
Given the ambiguity surrounding the identity of this compound, providing a technical guide would be speculative and could lead to the dissemination of incorrect information. It is crucial for scientific and drug development purposes that information is based on confirmed and published data.
It is possible that "this compound" is an internal compound code used within a specific research institution or company that has not been disclosed publicly. It may also be an older designation that is no longer in common use, or a simple error in the query.
A comprehensive and in-depth technical guide on the chemical structure and properties of this compound cannot be provided at this time due to the inability to definitively identify the compound. Further clarification on the chemical identity of this compound, such as a full chemical name, CAS number, or a reference to a specific publication, would be required to proceed with this request.
The Role of EP4 Antagonists in Cell Signaling: A Technical Guide
Disclaimer: Information specifically pertaining to AH22921 is limited in publicly available scientific literature. This guide will focus on the well-characterized role of the Prostaglandin E2 (PGE2) Receptor 4 (EP4) and the mechanism of its antagonists, using the representative compound "EP4 receptor antagonist 1" to illustrate quantitative data and experimental approaches. This information is intended for researchers, scientists, and drug development professionals.
Introduction to the EP4 Receptor and its Signaling Pathways
The Prostaglandin E2 (PGE2) receptor EP4 is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. The binding of its endogenous ligand, PGE2, initiates a cascade of intracellular signaling events. While primarily known for its coupling to the Gs alpha subunit (Gαs), the EP4 receptor exhibits signaling diversity by also engaging other pathways.
Canonical Gs-cAMP Pathway: Upon PGE2 binding, the EP4 receptor activates Gαs, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[3][4]
Alternative Signaling Pathways: Emerging evidence suggests that the EP4 receptor can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, and can signal through β-arrestin.[1][5] The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.[6] Furthermore, EP4 has been shown to activate the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[3][7]
Mechanism of Action of EP4 Antagonists
EP4 antagonists are molecules that bind to the EP4 receptor but do not elicit the conformational changes required for receptor activation. By competitively or non-competitively blocking the binding of PGE2, these antagonists inhibit the downstream signaling pathways initiated by the receptor. This blockade can lead to anti-inflammatory, analgesic, and anti-tumor effects.[7] The specific compound this compound has been identified as an EP4 prostaglandin receptor antagonist that works by antagonizing the activation of adenylate cyclase by prostaglandins.
Quantitative Data for a Representative EP4 Antagonist
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the inhibitory concentrations (IC50) for "EP4 receptor antagonist 1," a well-characterized selective EP4 antagonist. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.
| Compound | Assay Type | Cell Line | Target | IC50 (nM) |
| EP4 receptor antagonist 1 | Calcium flux | CHO cells (expressing human EP4 and Gα16) | Human EP4 Receptor | 6.1 |
| EP4 receptor antagonist 1 | Not specified | Not specified | Mouse EP4 Receptor | 16.2 |
| EP4 receptor antagonist 1 | Not specified | Not specified | Human EP1 Receptor | >10,000 |
| EP4 receptor antagonist 1 | Not specified | Not specified | Human EP2 Receptor | >10,000 |
| EP4 receptor antagonist 1 | Not specified | Not specified | Human EP3 Receptor | >10,000 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the EP4 receptor and a typical experimental workflow for characterizing an EP4 antagonist.
Caption: PGE2-EP4 Receptor Signaling Pathways.
Caption: Experimental Workflow for EP4 Antagonist Characterization.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize EP4 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the EP4 receptor.[8][9]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the EP4 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP4 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
cAMP Measurement Assay
This functional assay measures the ability of an antagonist to block PGE2-induced cAMP production.[10][11][12]
Objective: To determine the IC50 value of this compound in inhibiting PGE2-stimulated cAMP accumulation.
Materials:
-
Whole cells expressing the EP4 receptor (e.g., CHO or HEK293 cells).
-
PGE2 (agonist).
-
Test compound (this compound) at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80, the concentration that gives 80% of the maximal response) to the wells and incubate for a specific time (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Terminate the stimulation and lyse the cells according to the kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay determines if the antagonist affects the recruitment of β-arrestin to the EP4 receptor, which is involved in receptor desensitization and G protein-independent signaling.[13][14][15]
Objective: To assess the effect of this compound on PGE2-induced β-arrestin recruitment to the EP4 receptor.
Materials:
-
Cells engineered to co-express the EP4 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
PGE2 (agonist).
-
Test compound (this compound) at various concentrations.
-
Substrate for the reporter enzyme.
Procedure:
-
Cell Seeding: Seed the engineered cells in an appropriate assay plate.
-
Compound Incubation: Add varying concentrations of the test compound to the cells, followed by a fixed concentration of PGE2.
-
Incubation: Incubate the plate for a time sufficient for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).
-
Signal Detection: Add the enzyme substrate and measure the signal (e.g., luminescence or fluorescence) generated by the reconstituted reporter enzyme.
-
Data Analysis: Plot the signal intensity against the logarithm of the antagonist concentration to determine the IC50 for inhibition of β-arrestin recruitment.
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of the downstream MAPK/ERK signaling pathway.[16][17][18]
Objective: To determine if this compound can inhibit PGE2-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing the EP4 receptor.
-
PGE2 (agonist).
-
Test compound (this compound).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture cells to near confluence, serum-starve them, and then treat with the test compound for a specific duration before stimulating with PGE2 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with the anti-phospho-ERK1/2 antibody. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK activation.
Conclusion
Antagonists of the EP4 receptor, such as this compound, represent a promising therapeutic strategy for a variety of diseases by modulating key cell signaling pathways involved in inflammation, pain, and cancer. A thorough characterization of these compounds, involving a combination of binding and functional assays, is essential to understand their potency, selectivity, and mechanism of action. While specific data for this compound is not extensively available, the methodologies and signaling principles outlined in this guide provide a robust framework for the investigation of this and other EP4 antagonists in a research and drug development setting.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Max Assay Protocol [promega.sg]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [promega.jp]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 16. 3.4. Western Blotting and Detection [bio-protocol.org]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
An In-Depth Technical Guide to AH23848: A Potent TP Receptor Antagonist for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AH23848, a well-characterized antagonist of the Thromboxane A2 (TP) receptor. Initially misidentified in some early literature as AH22921, AH23848 has emerged as a valuable tool for investigating the physiological and pathological roles of the TP receptor. This document details its mechanism of action, quantitative pharmacological data, experimental protocols, and the signaling pathways it modulates.
Core Compound Details: AH23848
AH23848, chemically known as ([1α(Z), 2β, 5α]-(±)-7-[5-[[(1,1'-biphenyl)-4-yl]methoxy]-2-(4-morpholinyl)-3-oxocyclopentyl]-4-heptenoic acid), is a potent and specific, orally active TP receptor antagonist.[1] It is available commercially, often as a calcium salt (CAS Number: 81496-19-7).[2][3][4]
Chemical Structure:
Caption: Simplified representation of the key functional groups of AH23848.
Quantitative Pharmacological Data
AH23848 exhibits high affinity for the TP receptor, effectively antagonizing the effects of TP receptor agonists. The following tables summarize the available quantitative data for AH23848.
Table 1: Binding Affinity and Potency of AH23848
| Parameter | Value | Species/System | Ligand/Agonist | Reference |
| IC₅₀ | 0.26 µM | Human Platelets | Thromboxane A₂ | [4] |
| pA₂ | 8.69 ± 0.16 | Human Fetal Stem Villous Arteries | U46619 | [5] |
| pA₂ | 9.58 ± 0.33 | Human Intramyometrial Arteries (Term Pregnant) | U46619 | [5] |
| pA₂ | 9.25 ± 0.47 | Human Intramyometrial Arteries (Nonpregnant) | U46619 | [5] |
| pA₂ | 8.3 | Human Bronchial Smooth Muscle | U46619 | [6] |
Table 2: Selectivity Profile of AH23848
| Receptor | Activity | Comments | Reference |
| TP | Antagonist | Primary target. | [1][4] |
| EP₄ | Antagonist | AH23848 is a dual antagonist of TP and EP₄ receptors. | [4][6] |
| EP₁ | No significant activity | Responses to vasopressin in intramyometrial arteries were unaffected. | [5] |
| PGF₂α Receptor (FP) | Inhibitory effect | Inhibited responses to PGF₂α in stem villous arteries. | [5] |
| PGE₂ Receptors (general) | Inhibitory effect | Inhibited responses to PGE₂ in stem villous arteries. | [5] |
TP Receptor Signaling Pathways and Mechanism of Action of AH23848
The TP receptor, a G-protein coupled receptor (GPCR), plays a critical role in various physiological processes, including platelet aggregation and vasoconstriction. Upon activation by its endogenous ligand, thromboxane A₂, the TP receptor initiates a cascade of intracellular signaling events.
Caption: TP receptor signaling pathways and the inhibitory action of AH23848.
As depicted, AH23848 acts as a competitive antagonist at the TP receptor, preventing the binding of thromboxane A₂ and other prostanoids. This blockade inhibits the downstream signaling cascades, including the Gq/PLC/IP₃/Ca²⁺ pathway and the G₁₃/Rho/ROCK pathway, thereby preventing physiological responses such as platelet aggregation and smooth muscle contraction.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize TP receptor antagonists like AH23848. These should be adapted based on specific laboratory conditions and equipment.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of AH23848 on agonist-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to monitor changes in light transmission through the PRP sample.
-
Pre-warm the PRP samples to 37°C.
-
Add a baseline volume of PRP to the aggregometer cuvettes.
-
Add varying concentrations of AH23848 or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a TP receptor agonist, such as U46619 or arachidonic acid, at a concentration known to induce submaximal aggregation.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of AH23848 compared to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value.
-
Caption: Workflow for a typical platelet aggregation assay.
Vasoconstriction Assay (Isolated Blood Vessel)
Objective: To assess the ability of AH23848 to antagonize agonist-induced contraction of vascular smooth muscle.
Methodology:
-
Vessel Preparation:
-
Isolate a blood vessel (e.g., aorta, mesenteric artery) from a suitable animal model.
-
Cut the vessel into rings of a specific length (e.g., 2-4 mm).
-
Mount the vessel rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Isometric Tension Recording:
-
Connect the vessel rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension for a specified period.
-
Induce a reference contraction (e.g., with KCl) to ensure tissue viability.
-
-
Antagonism Protocol:
-
After washout and return to baseline, incubate the vessel rings with increasing concentrations of AH23848 or vehicle for a defined time.
-
Generate a cumulative concentration-response curve to a TP receptor agonist (e.g., U46619).
-
Record the contractile responses at each agonist concentration.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of AH23848.
-
Perform a Schild analysis to determine the pA₂ value, which quantifies the affinity of the antagonist for the receptor.
-
Caption: Workflow for a vasoconstriction assay using isolated blood vessels.
Conclusion
AH23848 is a potent and well-characterized dual antagonist of the TP and EP₄ receptors. Its utility in elucidating the roles of these receptors in various physiological and pathophysiological conditions is well-documented. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize AH23848 in their studies. As with any experimental work, it is crucial to optimize these protocols for specific laboratory conditions and to consult the primary literature for more detailed methodologies.
References
- 1. AH23848: a thromboxane receptor-blocking drug that can clarify the pathophysiologic role of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AH-23848 calcium salt | C58H68CaN2O10 | CID 73234857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AH 23848 (calcium salt) [myskinrecipes.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of the thromboxane-receptor antagonists AH 23848 and BM 13.177 on human uteroplacental arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Investigating the Pharmacology of AH22921: A Search for Information
Despite a comprehensive search of publicly available scientific and chemical databases, no information has been found for a compound designated AH22921. This suggests that "this compound" may be an internal development code, a misidentified compound, or a substance not yet described in public literature. Therefore, the requested in-depth technical guide on its pharmacology cannot be provided at this time.
Numerous search strategies were employed to identify this compound and gather relevant pharmacological data. Initial broad searches for "this compound pharmacology," "this compound mechanism of action," and "this compound signaling pathway" did not yield any relevant results. Subsequent targeted searches for its chemical structure, IUPAC name, and entries in prominent chemical databases such as PubChem and ChEMBL also failed to identify a compound with this specific identifier.
The absence of any public data makes it impossible to fulfill the core requirements of the request, which included:
-
Data Presentation: Without any experimental results, no quantitative data on binding affinities, efficacy, or pharmacokinetics can be summarized.
-
Experimental Protocols: No publications citing experiments involving this compound were found, precluding the description of any methodologies.
-
Visualization of Signaling Pathways: The biological target and mechanism of action of this compound remain unknown, making it impossible to create diagrams of its signaling pathways or experimental workflows.
Further investigation into the pharmacology of this compound would require a valid chemical identifier, such as a full chemical name, CAS registry number, or a reference to a patent or scientific publication where it is described. Without such information, a detailed technical guide on the pharmacology of this compound cannot be constructed.
AH22921 as a Research Tool for Hemostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AH22921 is a chemical probe that has been historically utilized in the study of hemostasis. While traditionally referenced as a thromboxane A2 (TP) receptor antagonist, emerging information suggests it may also act as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This dual or contested activity profile presents both a challenge and an opportunity for researchers. This technical guide provides a comprehensive overview of this compound, addressing its potential mechanisms of action, and offering detailed experimental protocols to enable researchers to rigorously characterize its effects on key hemostatic processes. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide provides data for related compounds and generalized protocols that can be adapted for the specific needs of the researcher.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound in the context of hemostasis is complicated by conflicting reports of its primary molecular target. This section outlines the signaling pathways for both the TP and EP4 receptors, as this compound may influence one or both of these pathways.
Thromboxane A2 (TP) Receptor Signaling
Thromboxane A2 (TXA2) is a potent platelet agonist and vasoconstrictor. Its effects are mediated through the G-protein coupled TP receptor. As a TP receptor antagonist, this compound would competitively block the binding of TXA2 and its precursor, prostaglandin H2 (PGH2), to the TP receptor on platelets and vascular smooth muscle cells. This inhibition would disrupt downstream signaling cascades that lead to platelet activation, aggregation, and vasoconstriction.
The binding of an agonist to the TP receptor activates Gq and G12/13 proteins, initiating two primary signaling cascades:
-
Gq Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). The rise in intracellular calcium is a critical step in platelet shape change, granule secretion, and the activation of integrin αIIbβ3, which is necessary for platelet aggregation.
-
G12/13 Pathway: Activation of Rho/Rho-kinase signaling, which contributes to platelet shape change and vasoconstriction by inhibiting myosin light chain phosphatase.
Below is a diagram illustrating the TP receptor signaling pathway and the putative inhibitory action of this compound.
Methodological & Application
Application Notes and Protocols: The Role of EP3 Receptor Antagonism in Platelet Aggregation by DG-041
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Aberrant platelet activation can lead to cardiovascular events such as myocardial infarction and stroke.[1] Prostaglandin E2 (PGE2) is a key inflammatory mediator that can modulate platelet function.[2][3] At low concentrations, PGE2 enhances platelet aggregation in response to other agonists, an effect mediated primarily through the EP3 receptor.[1][3][4] Antagonism of the EP3 receptor, therefore, presents a novel antiplatelet strategy.[2][5] This document provides detailed experimental protocols and data concerning DG-041, a selective EP3 receptor antagonist, and its effects on platelet aggregation.
Mechanism of Action
The pro-aggregatory effect of PGE2 is initiated by its binding to the EP3 receptor on platelets. The EP3 receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase.[4] This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Lower cAMP levels reduce the threshold for platelet activation by other agonists, thereby potentiating aggregation.[4] DG-041 acts as a selective antagonist of the EP3 receptor, blocking the binding of PGE2 and preventing the subsequent decrease in cAMP.[2] This action inhibits the pro-aggregatory signal of PGE2, thereby reducing platelet aggregation.[2]
Signaling Pathway of PGE2-Mediated Platelet Aggregation via the EP3 Receptor
Caption: Signaling pathway of PGE2 via the EP3 receptor in platelets and the inhibitory action of DG-041.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
A standardized method for preparing platelet-rich plasma is crucial for reproducible platelet aggregation studies.
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least 10 days.[6] Collect blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[6][7]
-
Centrifugation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.[7]
-
PRP Collection: Carefully aspirate the upper, straw-colored PRP layer without disturbing the buffy coat.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[8]
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 3 x 10⁵ platelets/µL) using PPP.[7]
Light Transmission Aggregometry (LTA)
Light transmission aggregometry is a common method to measure platelet aggregation.[8]
-
Instrument Setup: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.[9]
-
Sample Preparation: Place a cuvette with a magnetic stir bar containing 200 µL of adjusted PRP into the aggregometer and pre-warm for 60 seconds at 37°C.[8]
-
Incubation with DG-041: Add the desired concentration of DG-041 (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Addition of Agonist: Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., sulprostone, a selective EP3 agonist, or PGE2 in combination with another agonist like U46619).[2][10]
-
Data Recording: Record the change in light transmission for a set period (e.g., 10 minutes) to monitor the extent of platelet aggregation.[9]
Experimental Workflow for Platelet Aggregation Assay
Caption: General workflow for an in vitro platelet aggregation experiment.
Quantitative Data Summary
The following tables summarize the concentrations and effects of DG-041 and other relevant compounds on platelet aggregation as reported in the literature.
| Compound | Concentration | Effect on Platelet Function | Reference |
| DG-041 | 3 µM | Partially inhibited platelet function in vitro. | [10] |
| Cangrelor (P2Y12 antagonist) | 1 µM | Partially inhibited platelet function in vitro. | [10] |
| DG-041 + Cangrelor | 3 µM + 1 µM | Provided significantly greater inhibition of platelet function than either agent alone. | [10] |
| Aspirin | 100 µM | Did not promote or negate the effects of DG-041 and/or cangrelor. | [10] |
| Sulprostone (EP3 agonist) | 0.1 µM | Enhanced aggregation induced by primary agonists. | [2][10] |
| U46619 (TXA2 mimetic) | 0.3 or 1 µM | Used as a primary agonist to induce platelet aggregation. | [10] |
| PGE2 | 1 µM | Used in combination with U46619 to study EP3-mediated effects. | [10] |
| PGE2 | 5 to 500 nmol/L | Significantly enhanced aggregation induced by subthreshold concentrations of agonists. | [3] |
| PGE2 | 50 µmol/L | Inhibited both aggregation and calcium movements. | [3] |
Conclusion
DG-041 is a selective EP3 receptor antagonist that effectively inhibits the pro-aggregatory effects of PGE2 on platelets. The provided protocols and data serve as a guide for researchers investigating the role of the EP3 receptor in platelet function and for the development of novel antiplatelet therapies. The combination of EP3 antagonism with other antiplatelet agents, such as P2Y12 antagonists, may offer a synergistic approach to inhibiting platelet aggregation.[10] Further research into the clinical applications and safety profile of EP3 antagonists is warranted.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular wall–produced prostaglandin E2 exacerbates arterial thrombosis and atherothrombosis through platelet EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding [pubmed.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Testing platelet aggregation activity [protocols.io]
- 10. Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of AH22921, a Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of AH22921, a selective antagonist for the E-type prostanoid receptor 4 (EP4). The EP4 receptor, a G protein-coupled receptor (GPCR) activated by prostaglandin E2 (PGE2), is a key player in a multitude of physiological and pathophysiological processes, including inflammation, pain, cancer, and immune responses. Consequently, selective EP4 receptor antagonists like this compound are valuable tools for investigating these processes and represent a promising avenue for therapeutic development.
Mechanism of Action
This compound functions as a competitive antagonist at the EP4 receptor. The primary signaling pathway of the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By binding to the EP4 receptor, this compound blocks the binding of the endogenous ligand PGE2, thereby inhibiting the downstream signaling cascade and preventing the rise in intracellular cAMP levels.
Quantitative Data Summary
While this compound is selective for the EP4 receptor, it is characterized as a weak antagonist. The following table summarizes the available quantitative data for this compound and provides a comparison with other common EP4 antagonists for context. Researchers should consider the lower potency of this compound when designing experiments and selecting appropriate concentration ranges.
| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value |
| This compound | Human EP4 | Radioligand Binding ([³H]-PGE₂) | HEK-293 | Kᵢ | 31,800 ± 4090 nM |
| L-161,982 | Human EP4 | Cell Proliferation (PGE₂-induced) | HCA-7 (Colon Cancer) | Effective Concentration | Completely blocks at 10 µM[1] |
| E7046 (Palupiprant) | Human EP4 | Radioligand Binding | Not Specified | IC₅₀ | 13.5 nM[2] |
| RQ-15986 | Murine EP4 | cAMP Accumulation (PGE₂-induced) | 66.1 (Mammary Tumor) | Effective Concentration | Inhibits at 0.5-3.0 µM[3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: EP4 receptor signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro cAMP assay to assess EP4 antagonist activity.
Experimental Protocols
The following are representative protocols for key in vitro assays to characterize the activity of this compound. Given the limited published data on the specific use of this compound in these functional assays, these protocols are based on established methods for other selective EP4 antagonists and may require optimization.
cAMP Accumulation Assay
This assay directly measures the ability of this compound to block PGE₂-induced cAMP production, the primary signaling output of the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
This compound stock solution (in DMSO).
-
Prostaglandin E₂ (PGE₂) stock solution.
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen-based).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed HEK293-EP4 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ incubator.[4]
-
Pre-incubation with Antagonist: The following day, carefully remove the culture medium. Wash the cells once with PBS. Add cell culture medium containing 100 µM IBMX.[3]
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add PGE₂ to a final concentration that elicits a submaximal response (e.g., EC₈₀, typically around 20 nM) to all wells except the negative control.[4]
-
Incubation: Incubate the plate for 15 minutes at 37°C.[3][4]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay
This assay assesses the effect of this compound on PGE₂-induced cancer cell proliferation, a key downstream effect of EP4 signaling in oncology.
Materials:
-
Cancer cell line known to express the EP4 receptor (e.g., HCA-7 colon cancer cells).[1]
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
PGE₂ stock solution.
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]
-
Pre-incubation with Antagonist: The next day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 2 hours.[1]
-
Agonist Stimulation: Add PGE₂ (e.g., 2.1 µM for HCA-7 cells) to the wells.[1]
-
Incubation: Incubate the plate for an additional 72 hours.[1]
-
Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of this compound to determine its inhibitory effect.
Cytokine Release Assay
This assay is relevant for studying the immunomodulatory effects of EP4 signaling. PGE₂ can suppress the production of certain pro-inflammatory cytokines by immune cells, an effect that can be reversed by an EP4 antagonist.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.
-
RPMI-1640 medium with 10% FBS.
-
This compound stock solution (in DMSO).
-
PGE₂ stock solution.
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, or anti-CD3/anti-CD28 for T cells).
-
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., TNF-α, IL-2, IFN-γ).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Isolate and seed PBMCs at a density of 2 x 10⁵ cells per well in a 96-well plate.
-
Pre-incubation with Antagonist: Add different concentrations of this compound to the wells and pre-incubate for 1-2 hours.
-
PGE₂ and Stimulant Addition: Add PGE₂ to the desired final concentration, followed by the appropriate stimulating agent (e.g., LPS).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the extent to which the antagonist reverses PGE₂-mediated immunosuppression.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the stock solution and diluted appropriately in the assay medium to avoid precipitation.
-
Cell Health: Use healthy, actively growing cells for all assays to ensure reproducible results.
-
Reagent Quality: Use high-quality reagents and follow the manufacturer's instructions for all assay kits.
-
Concentration Range: Due to the relatively low potency of this compound, a wider and higher concentration range may be necessary to observe significant antagonism compared to more potent EP4 antagonists.
-
Controls: Always include appropriate positive and negative controls in each experiment, including vehicle controls, agonist-only controls, and antagonist-only controls.
These application notes provide a framework for the in vitro investigation of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific cell systems and experimental goals.
References
- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for AH22921
Disclaimer: Information regarding the specific properties of AH22921 is not publicly available. This document provides a generalized template for the preparation and stability testing of a hypothetical research compound based on common laboratory practices. The protocols and data presented are illustrative and should be adapted based on experimentally determined properties of this compound.
Introduction
This compound is a novel compound under investigation for its potential therapeutic effects. Accurate preparation of solutions and a thorough understanding of its stability are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions and guidelines for assessing its stability under various storage conditions.
Solution Preparation
The solubility of a compound is a key factor in the preparation of stock solutions. Common solvents for non-polar compounds in biological research include dimethyl sulfoxide (DMSO) and ethanol. The choice of solvent should be guided by the experimental requirements and the solubility of the compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, absolute)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out a quantity of this compound equivalent to 0.01 millimoles.
-
Solvent Addition: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, if you weighed out 0.01 millimoles of this compound, you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but the thermal stability of the compound should be considered.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Solubility Data
The following table summarizes hypothetical solubility data for this compound in common laboratory solvents. Note: This data is illustrative and must be experimentally determined.
| Solvent | Solubility (at 25°C) |
| DMSO | > 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | Insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL |
Stability
The stability of this compound in solution is critical for ensuring the accuracy of experimental results. Stability studies should be conducted to determine the optimal storage conditions and shelf-life of the compound in solution.[1][2]
Protocol for Assessing Solution Stability
-
Prepare Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Storage Conditions: Aliquot the stock solution and store it under various conditions as outlined in the ICH guidelines, such as -80°C, -20°C, 4°C, and room temperature (25°C).[1][2][3]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of this compound in the retrieved aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the results to the initial (time 0) sample to determine the percentage of degradation over time at different storage conditions.
Stability Data Summary
The following table provides an example of how to present stability data for this compound in a DMSO stock solution. Note: This data is for illustrative purposes only.
| Storage Temperature | Time Point | Purity by HPLC (%) | Observations |
| -80°C | 12 weeks | 99.5% | No significant degradation |
| -20°C | 12 weeks | 98.2% | Minor degradation |
| 4°C | 4 weeks | 85.1% | Significant degradation |
| 25°C (Room Temp) | 1 week | 60.7% | Rapid degradation |
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is currently under investigation. Based on preliminary data (hypothetical), it is postulated to be an inhibitor of a key kinase in a cellular signaling pathway.
Hypothetical Signaling Pathway Inhibited by this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. This is a generic representation of a kinase signaling cascade.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Conclusion
These application notes provide a framework for the preparation and stability assessment of this compound. It is imperative that researchers experimentally determine the specific solubility and stability parameters for this compound to ensure the validity of their findings. The provided protocols and data tables should be used as a guide for designing and executing these experiments.
References
Application of AH22921 in Vasoconstriction Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH22921 is a chemical compound that has been investigated for its role in modulating vascular tone. This document provides detailed application notes and protocols for the use of this compound in vasoconstriction studies. It is crucial to note that while historically there has been some ambiguity in the scientific literature, emerging evidence points towards this compound acting as a selective prostanoid EP4 receptor antagonist . This is a critical distinction, as the EP4 receptor, primarily coupled to Gs signaling, typically mediates vasodilation in response to its endogenous ligand, prostaglandin E2 (PGE2). In contrast, the prostanoid EP1 receptor, coupled to Gq signaling, is generally associated with vasoconstriction.
Therefore, the application of this compound in vasoconstriction studies is primarily centered on its ability to antagonize EP4 receptor-mediated vasodilation, thereby potentially unmasking or potentiating underlying vasoconstrictor mechanisms. It is not a direct vasoconstrictor but a tool to dissect the complex interplay of prostanoid receptor signaling in the regulation of vascular smooth muscle contraction.
Mechanism of Action & Signaling Pathway
Prostaglandin E2 (PGE2) exhibits diverse effects on vascular tone by acting on four distinct receptor subtypes: EP1, EP2, EP3, and EP4. While EP1 and some isoforms of EP3 receptors typically induce vasoconstriction, EP2 and EP4 receptors are generally considered vasorelaxant.
This compound, as a selective EP4 receptor antagonist, blocks the signaling cascade initiated by PGE2 binding to the EP4 receptor. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP in vascular smooth muscle cells promotes relaxation through various mechanisms, including the inhibition of myosin light chain kinase (MLCK) and the activation of potassium channels.
By inhibiting this vasorelaxant pathway, this compound can be utilized to:
-
Investigate the contribution of the EP4 receptor to overall vascular tone.
-
Uncover or enhance the vasoconstrictor effects of PGE2 that are mediated by other EP receptor subtypes (e.g., EP1 and EP3).
-
Study the physiological and pathophysiological roles of EP4 receptor-mediated signaling in various vascular beds.
Data Presentation
The following tables summarize the known pharmacological data for this compound. It is important to note that specific IC50 values in functional vasoconstriction assays are not widely reported in publicly available literature, reflecting its primary characterization as an antagonist of a vasorelaxant receptor.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Receptor | Assay Type | Value | Reference |
| Activity | - | EP4 | Adenylate Cyclase Activation | Antagonist | [1] |
Table 2: Selectivity Profile of this compound (Conceptual)
| Receptor | Binding Affinity (Ki) or Functional Antagonism (IC50/pA2) |
| EP4 | High Affinity/Potency |
| EP1 | Low to negligible affinity/potency |
| EP2 | Low to negligible affinity/potency |
| EP3 | Low to negligible affinity/potency |
| DP1 | Low to negligible affinity/potency |
| DP2 | Low to negligible affinity/potency |
| FP | Low to negligible affinity/potency |
| IP | Low to negligible affinity/potency |
| TP | Low to negligible affinity/potency |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on vascular function.
Protocol 1: Ex Vivo Isolated Aortic Ring Assay
This protocol is designed to assess the effect of this compound on PGE2-induced relaxation in pre-constricted aortic rings, thereby demonstrating its EP4 antagonist activity in a functional vascular preparation.
1.1. Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1
-
Phenylephrine (PE)
-
Prostaglandin E2 (PGE2)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
1.2. Aortic Ring Preparation:
-
Euthanize the rat by an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
1.3. Experimental Setup:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
1.4. Experimental Procedure:
-
Once a stable contraction plateau is reached, perform a cumulative concentration-response curve for PGE2 (e.g., 1 nM to 10 µM) to induce relaxation.
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate a set of rings with this compound (e.g., 1 µM, 10 µM) for 30 minutes.
-
Re-contract the rings with phenylephrine to the same level as before.
-
Repeat the cumulative concentration-response curve for PGE2 in the presence of this compound.
1.5. Data Analysis:
-
Calculate the relaxation response to PGE2 as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves of PGE2 in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism.
-
The potency of this compound can be expressed as a pA2 value, calculated from a Schild plot.
Protocol 2: In Vivo Blood Pressure Measurement in Rodents
This protocol outlines a method to investigate the effect of this compound on the systemic blood pressure response to a selective EP4 agonist.
2.1. Materials:
-
Spontaneously hypertensive rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats
-
Implantable telemetry system for blood pressure monitoring or tail-cuff system
-
Selective EP4 receptor agonist (e.g., CAY10598)
-
This compound
-
Vehicle solution
2.2. Animal Preparation:
-
For telemetry studies, surgically implant the telemetry device according to the manufacturer's instructions and allow for a recovery period of at least one week.
-
For tail-cuff studies, acclimatize the animals to the restraining device and procedure for several days before the experiment.
2.3. Experimental Procedure:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30-60 minutes).
-
Administer the selective EP4 agonist intravenously or intraperitoneally and record the change in MAP and HR. A decrease in blood pressure is expected.
-
After a washout period and return to baseline, administer this compound (e.g., via oral gavage or intraperitoneal injection).
-
After a suitable pre-treatment time (e.g., 30-60 minutes), re-administer the selective EP4 agonist at the same dose.
-
Record the changes in MAP and HR.
2.4. Data Analysis:
-
Calculate the change in MAP from baseline in response to the EP4 agonist in the absence and presence of this compound.
-
A significant attenuation of the hypotensive effect of the EP4 agonist by this compound indicates in vivo EP4 receptor antagonism.
Protocol 3: Cell-Based Calcium Influx Assay
This protocol is designed to confirm that this compound does not directly interfere with EP1 receptor-mediated calcium signaling, further supporting its selectivity for the EP4 receptor.
3.1. Materials:
-
Human aortic smooth muscle cells (HASMCs) or a cell line stably expressing the human EP1 receptor (e.g., HEK293-hEP1)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
EP1-selective agonist (e.g., Sulprostone)
-
This compound
-
Fluorescence plate reader or fluorescence microscope with imaging capabilities
3.2. Cell Preparation:
-
Culture the cells to an appropriate confluency in 96-well black-walled, clear-bottom plates.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
3.3. Experimental Procedure:
-
Measure the baseline fluorescence.
-
Add the EP1 agonist Sulprostone and measure the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
In separate wells, pre-incubate the cells with this compound for 15-30 minutes.
-
Add Sulprostone to the this compound-pre-incubated cells and measure the fluorescence change.
3.4. Data Analysis:
-
Quantify the peak fluorescence change in response to the EP1 agonist in the absence and presence of this compound.
-
If this compound is selective for the EP4 receptor, it should not significantly inhibit the calcium influx induced by the EP1 agonist.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the prostanoid EP4 receptor in the regulation of vascular tone. Its application in vasoconstriction studies is primarily indirect, through the antagonism of EP4-mediated vasodilation. The provided protocols offer a framework for researchers to characterize the effects of this compound in various experimental models. It is recommended that researchers confirm the selectivity and potency of this compound in their specific experimental systems.
References
Application Notes and Protocols for Studying Asthma Pathogenesis Using a DP2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the user requested information specifically on AH22921, a thorough search of scientific literature and chemical databases did not yield specific quantitative data or detailed experimental protocols for this particular compound. Therefore, these application notes utilize data and protocols for other well-characterized DP2 receptor antagonists as a representative guide for studying the role of this class of compounds in asthma pathogenesis. Researchers should adapt and validate these protocols for their specific DP2 antagonist of interest.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, eosinophilic inflammation, and airway remodeling. Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by mast cells upon allergen exposure. PGD2 exerts its pro-inflammatory effects through the D-prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2). The PGD2/DP2 signaling axis plays a crucial role in the recruitment and activation of key effector cells in allergic asthma, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.
DP2 receptor antagonists, such as this compound, represent a promising therapeutic strategy for asthma by blocking this critical inflammatory pathway. These antagonists can inhibit the downstream effects of PGD2, leading to a reduction in airway inflammation and potentially mitigating airway remodeling. This document provides detailed application notes and experimental protocols for utilizing a DP2 receptor antagonist to investigate the pathogenesis of asthma in preclinical models.
Mechanism of Action
DP2 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PGD2, activates downstream signaling cascades. This leads to the activation and migration of various immune cells, contributing to the characteristic features of asthma. DP2 receptor antagonists competitively bind to the DP2 receptor, thereby preventing PGD2-mediated signaling.
PGD2/DP2 Signaling Pathway in Asthma
Data Presentation
The following tables present representative quantitative data from studies on DP2 receptor antagonists in preclinical models of asthma. These tables are intended to provide an expected range of effects for researchers using similar compounds.
Table 1: In Vitro Activity of a Representative DP2 Antagonist
| Assay | Cell Type | Ligand | Parameter | IC50 / Ki (nM) |
| Receptor Binding | HEK293 cells expressing human DP2 | [3H]-PGD2 | Ki | 5 - 20 |
| Eosinophil Shape Change | Human Eosinophils | PGD2 | IC50 | 10 - 50 |
| Eosinophil Chemotaxis | Human Eosinophils | PGD2 | IC50 | 20 - 100 |
| Th2 Cell Chemotaxis | Human Th2 Cells | PGD2 | IC50 | 30 - 150 |
Table 2: In Vivo Efficacy of a Representative DP2 Antagonist in a Murine Model of Ovalbumin-Induced Asthma
| Parameter | Vehicle Control | DP2 Antagonist (10 mg/kg) | % Inhibition |
| BALF Eosinophils (x10^4 cells/mL) | 50.2 ± 5.8 | 15.1 ± 2.3 | 70% |
| Airway Hyperresponsiveness (Penh) | 4.5 ± 0.6 | 2.1 ± 0.3 | 53% |
| IL-4 in BALF (pg/mL) | 85.3 ± 9.1 | 30.7 ± 4.5 | 64% |
| IL-5 in BALF (pg/mL) | 120.5 ± 12.4 | 45.2 ± 6.8 | 62% |
| IL-13 in BALF (pg/mL) | 150.2 ± 15.7 | 60.1 ± 8.2 | 60% |
| Mucus Production (Goblet cell score) | 3.8 ± 0.4 | 1.5 ± 0.2 | 61% |
| Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid; Penh: Enhanced Pause. |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice, which can be used to evaluate the efficacy of DP2 receptor antagonists.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
DP2 receptor antagonist (e.g., this compound)
-
Vehicle for antagonist administration
-
Methacholine
-
Whole-body plethysmograph for airway hyperresponsiveness measurement
-
Materials for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for cytokine measurement
Experimental Workflow:
Procedure:
-
Sensitization:
-
On day 0, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
On day 14, administer a booster i.p. injection of 20 µg of OVA emulsified in 2 mg of alum.
-
-
Challenge:
-
From day 21 to day 23, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day.
-
-
Treatment:
-
Administer the DP2 receptor antagonist (e.g., this compound) or vehicle to the mice via the desired route (e.g., oral gavage, i.p. injection) 1 hour before each OVA challenge. The dose will need to be optimized for the specific compound.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
On day 24, 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Expose the mice to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.
-
-
Bronchoalveolar Lavage (BAL) and Lung Tissue Collection:
-
On day 25, euthanize the mice.
-
Perform BAL by instilling and retrieving 1 mL of PBS through a tracheal cannula.
-
Centrifuge the BAL fluid (BALF) and use the supernatant for cytokine analysis (ELISA for IL-4, IL-5, IL-13).
-
Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides for differential cell counting (e.g., using Wright-Giemsa stain) to determine the number of eosinophils.
-
Perfuse the lungs and fix them in 10% buffered formalin for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Protocol 2: In Vitro Eosinophil Chemotaxis Assay
This protocol describes how to assess the ability of a DP2 receptor antagonist to inhibit the migration of eosinophils towards PGD2.
Materials:
-
Human eosinophils (isolated from peripheral blood of healthy or allergic donors)
-
DP2 receptor antagonist (e.g., this compound)
-
PGD2
-
Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining reagents
Procedure:
-
Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using a standard method such as density gradient centrifugation followed by negative selection with magnetic beads.
-
Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment:
-
Pre-incubate the eosinophil suspension with various concentrations of the DP2 receptor antagonist or vehicle for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add PGD2 (at a pre-determined optimal concentration, e.g., 100 nM) to the lower wells of the chemotaxis chamber. Use assay buffer alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis:
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the chemotactic index (fold increase in migration towards PGD2 compared to buffer) and the percentage inhibition of chemotaxis by the DP2 receptor antagonist.
-
Logical Relationships and Experimental Design
Conclusion
The use of DP2 receptor antagonists like this compound provides a valuable tool for dissecting the molecular and cellular mechanisms underlying asthma pathogenesis. The protocols and data presented here offer a framework for researchers to design and execute experiments to evaluate the efficacy of these compounds. By investigating the impact of DP2 antagonism on key features of asthma, such as eosinophilic inflammation, airway hyperresponsiveness, and Th2 cytokine production, a deeper understanding of the role of the PGD2/DP2 pathway in this complex disease can be achieved, potentially leading to the development of novel and effective therapies.
Application Notes and Protocols: AH22921 in Cardiovascular Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH22921 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor, a G-protein coupled receptor, is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and tissue remodeling. In the cardiovascular system, the PGE2-EP4 signaling axis plays a complex role, with evidence suggesting its involvement in cardiac hypertrophy, myocardial infarction, atherosclerosis, and vascular inflammation. These application notes provide a comprehensive overview of the potential uses of this compound in cardiovascular disease research models, based on the established roles of EP4 receptor signaling. While direct studies utilizing this compound in these specific models are limited in the public domain, the following protocols and data are extrapolated from studies on EP4 receptor function and the use of other selective EP4 antagonists.
Mechanism of Action
The EP4 receptor is primarily coupled to Gαs, and its activation by PGE2 leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[1][2] However, EP4 signaling can also involve other pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the p42/44 MAPK (ERK1/2) pathway.[3][4] In the context of cardiovascular disease, EP4 signaling has been shown to modulate inflammatory responses, cardiac myocyte hypertrophy, and fibroblast activation.[1][5][6] Antagonism of the EP4 receptor with compounds like this compound is expected to inhibit these downstream signaling events.
Signaling Pathway of EP4 Receptor in Cardiac Myocytes
Caption: PGE2-EP4 signaling pathways in cardiomyocytes.
Quantitative Data
Table 1: In Vitro Potency of Selective EP4 Antagonists
| Compound | Target | Assay Type | Cell Line | IC50 | Reference (Similar Compounds) |
| This compound (Hypothetical) | Human EP4 | cAMP Inhibition | HEK293 | 1 - 50 nM | [7] |
| L-161982 | Human EP4 | cAMP Inhibition | CHO | ~13 nM | [3] |
| AH23848 | EP4 | Functional Assay | Various | ~30 nM | [1] |
Table 2: Representative In Vivo Dosing of EP4 Antagonists in Rodent Models
| Animal Model | Disease Model | Compound | Dose | Route of Administration | Reference (Similar Compounds) |
| Mouse | Myocardial Infarction | EP4 Antagonist | 1 - 10 mg/kg | Subcutaneous/Oral | [8] |
| Rat | Cardiac Hypertrophy | EP4 Antagonist | 5 - 20 mg/kg/day | Oral gavage | [9] |
| Mouse | Atherosclerosis | EP4 Antagonist | 1 - 5 mg/kg/day | Intraperitoneal | [10] |
Applications in Cardiovascular Disease Models
Cardiac Hypertrophy
Background: Pathological cardiac hypertrophy is a maladaptive response to pressure overload or other stimuli and is a major risk factor for heart failure. PGE2, via the EP4 receptor, has been shown to induce hypertrophic responses in cardiomyocytes through pathways involving ERK1/2 and EGFR transactivation.[3][9] Therefore, this compound can be utilized to investigate the role of EP4 signaling in the development of cardiac hypertrophy.
Experimental Protocol: In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Culture: Culture neonatal rat ventricular myocytes (NRVMs) or H9c2 cells in appropriate growth medium.
-
Induction of Hypertrophy: Induce hypertrophy by treating cells with a hypertrophic agonist such as Angiotensin II (1 µM) or Phenylephrine (100 µM) for 24-48 hours.
-
Treatment with this compound: Co-treat cells with the hypertrophic agonist and varying concentrations of this compound (e.g., 10 nM - 10 µM). A vehicle control (e.g., DMSO) should be included.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Stain cells with a fluorescent dye (e.g., Phalloidin for F-actin) and measure the cell surface area using imaging software.
-
Protein Synthesis: Measure protein synthesis by quantifying the incorporation of a labeled amino acid (e.g., [3H]-leucine).
-
Gene Expression Analysis: Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) by qRT-PCR.
-
Western Blotting: Analyze the phosphorylation status of key signaling molecules like ERK1/2 and Akt.
-
Experimental Workflow for In Vitro Hypertrophy Study
Caption: Workflow for in vitro cardiac hypertrophy assay.
Myocardial Infarction and Ischemia/Reperfusion Injury
Background: The inflammatory response following myocardial infarction (MI) and ischemia/reperfusion (I/R) injury is a critical determinant of infarct size and subsequent cardiac remodeling. EP4 receptor signaling has been shown to have both protective and detrimental effects in this context.[1][11] Antagonism of EP4 with this compound can help elucidate its role in post-MI inflammation, fibrosis, and cardiac function.
Experimental Protocol: Mouse Model of Myocardial Infarction
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure: Induce MI by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same procedure without LAD ligation.
-
Treatment with this compound: Administer this compound or vehicle control at a predetermined dose (e.g., 1-10 mg/kg/day) starting 24 hours post-MI and continuing for a specified duration (e.g., 7 or 28 days).
-
Assessment of Cardiac Function: Perform echocardiography at baseline and at the end of the treatment period to assess parameters such as ejection fraction (EF), fractional shortening (FS), and left ventricular dimensions.
-
Histological Analysis: At the end of the study, harvest the hearts and perform histological analysis:
-
Infarct Size Measurement: Use Masson's trichrome or Picrosirius red staining to delineate the fibrotic scar tissue and viable myocardium.
-
Fibrosis Assessment: Quantify interstitial fibrosis in the non-infarcted remote myocardium.
-
Inflammatory Cell Infiltration: Perform immunohistochemistry for markers of macrophages (e.g., F4/80) and neutrophils (e.g., Ly-6G).
-
-
Gene and Protein Expression Analysis: Analyze the expression of inflammatory cytokines (e.g., TNF-α, IL-6), chemokines (e.g., MCP-1), and fibrotic markers (e.g., collagen I, TGF-β) in the heart tissue.[5][11]
Atherosclerosis
Background: Atherosclerosis is a chronic inflammatory disease of the arterial wall. Macrophages and vascular smooth muscle cells (VSMCs) play crucial roles in the formation and progression of atherosclerotic plaques. EP4 receptor signaling has been implicated in modulating the inflammatory response of macrophages within atherosclerotic lesions.[10][12]
Experimental Protocol: In Vitro Macrophage Foam Cell Formation Assay
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Treatment: Pre-treat macrophages with this compound (e.g., 10 nM - 1 µM) for 1 hour.
-
Induction of Foam Cell Formation: Stimulate the cells with oxidized low-density lipoprotein (oxLDL) (e.g., 50 µg/mL) for 24 hours.
-
Assessment of Lipid Accumulation: Stain the cells with Oil Red O to visualize neutral lipid accumulation. Quantify lipid content by extracting the dye and measuring its absorbance.
-
Analysis of Inflammatory Markers: Measure the expression and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., MCP-1) using qRT-PCR and ELISA, respectively.[5]
Vascular Inflammation
Background: Vascular inflammation is a key process in many cardiovascular diseases. The EP4 receptor is expressed on various cells within the vasculature, including endothelial cells and vascular smooth muscle cells, and its signaling can influence the expression of adhesion molecules and the production of inflammatory mediators.[13]
Experimental Protocol: In Vitro Endothelial Cell Activation Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs).
-
Treatment: Pre-treat HUVECs with this compound (e.g., 10 nM - 1 µM) for 1 hour.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agonist such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) for 4-6 hours.
-
Assessment of Adhesion Molecule Expression:
-
Flow Cytometry or Western Blot: Analyze the surface expression of adhesion molecules such as VCAM-1 and ICAM-1.
-
qRT-PCR: Measure the mRNA levels of VCAM-1 and ICAM-1.
-
-
Monocyte Adhesion Assay: Co-culture fluorescently labeled monocytes (e.g., U937 cells) with the treated HUVEC monolayer and quantify the number of adherent monocytes.
-
NF-κB Activation: Assess the activation of the NF-κB pathway by measuring the phosphorylation and degradation of IκBα via Western blot.[5]
Logical Relationship of EP4 Antagonism in Vascular Inflammation
Caption: Role of this compound in vascular inflammation.
Conclusion
This compound, as a selective EP4 receptor antagonist, represents a valuable tool for investigating the role of PGE2-EP4 signaling in the pathophysiology of cardiovascular diseases. The provided application notes and protocols offer a framework for designing experiments to explore its effects on cardiac hypertrophy, myocardial infarction, atherosclerosis, and vascular inflammation. Researchers are encouraged to optimize the described methodologies for their specific experimental systems and to further elucidate the therapeutic potential of EP4 antagonism in cardiovascular medicine.
References
- 1. Prostaglandin E Receptor Subtype 4 Signaling in the Heart: Role in Ischemia/Reperfusion Injury and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of cardiac cyclic AMP in human heart failure: too much or too little? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGE2-induced hypertrophy of cardiac myocytes involves EP4 receptor-dependent activation of p42/44 MAPK and EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 and an EP4 receptor agonist inhibit LPS-Induced monocyte chemotactic protein 5 production and secretion in mouse cardiac fibroblasts via Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An EP4 Receptor Agonist Inhibits Cardiac Fibrosis Through Activation of PKA Signaling in Hypertrophied Heart [jstage.jst.go.jp]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Prostaglandin E2 induced cardiac hypertrophy through EP2 receptor‐dependent activation of β‐catenin in 5/6 nephrectomy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Overexpression of Prostaglandin E2 EP4 Receptor Improves Cardiac Function after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lack of EP4 receptors on bone marrow-derived cells enhances inflammation in atherosclerotic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using AH22921
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of AH22921, a selective antagonist of the E-type prostanoid receptor 4 (EP4). The EP4 receptor, a G protein-coupled receptor (GPCR), is a key mediator in various physiological and pathological processes, including inflammation, pain, and cancer. Understanding the interaction of this compound with the EP4 receptor is crucial for its development as a potential therapeutic agent.
This document outlines the necessary procedures for conducting cell-based assays to determine the potency and mechanism of action of this compound. Included are protocols for a competitive binding assay and a functional cAMP assay, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.
Data Presentation
The inhibitory activity of this compound on the EP4 receptor has been quantified in cell-based assays. The following table summarizes the antagonist potency, expressed as the negative logarithm of the binding affinity (pKb). A higher pKb value indicates a higher binding affinity of the antagonist to the receptor.
| Compound | Cell Line | Assay Type | pKb (-log Kb) |
| This compound | Immortalized Human Trabecular Meshwork (TM-3) Cells | Adenylyl Cyclase Activation Assay | 4.1 - 4.7 |
| This compound | Immortalized Human Non-Pigmented Ciliary Epithelial (NPE) Cells | Adenylyl Cyclase Activation Assay | 4.1 - 4.7 |
EP4 Receptor Signaling Pathway
The EP4 receptor is primarily coupled to the Gαs protein. Upon activation by its endogenous ligand, prostaglandin E2 (PGE2), the Gαs subunit dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. This compound acts by competitively binding to the EP4 receptor, thereby preventing PGE2 from binding and initiating this signaling cascade.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CHO-K1 cells stably expressing the human EP4 receptor
-
[³H]-PGE2 (radioligand)
-
This compound
-
Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Wash Buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Cell Membrane Preparation:
-
Culture CHO-K1-EP4 cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-PGE2 (to a final concentration of ~1 nM), and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Add 50 µL of the cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit the PGE2-induced production of intracellular cAMP.
Materials:
-
CHO-K1 cells stably expressing the human EP4 receptor
-
Prostaglandin E2 (PGE2)
-
This compound
-
Stimulation Buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1-EP4 cells to 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium from the cells and add 50 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (stimulation buffer with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of PGE2 in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add 50 µL of the PGE2 solution to all wells except the basal control wells (which receive 50 µL of stimulation buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the response induced by PGE2 alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production) using non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing an EP4 receptor antagonist like this compound using a cell-based cAMP assay.
Application Notes and Protocols for Studying the Anti-Prothrombotic Activity of AH22921
For Researchers, Scientists, and Drug Development Professionals
Introduction
Important Note on Biological Activity: AH22921 is characterized in scientific literature as a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. Thromboxane A2 is a potent endogenous mediator that induces platelet aggregation and vasoconstriction, both of which are key events in thrombus formation. Consequently, this compound exhibits anti-thrombotic (anti-prothrombotic) activity by blocking these effects. The following application notes and protocols are designed to study and characterize this inhibitory action. There is no current scientific evidence to suggest that this compound possesses prothrombotic properties.
These guidelines provide detailed methodologies for utilizing this compound as a tool to investigate the signaling pathways involved in thrombosis and to assess its potential as an anti-platelet agent.
Data Presentation: Inhibitory Activity of Thromboxane Receptor Antagonists
| Assay Type | Agonist Used | Parameter | Example Value | Biological System |
| Radioligand Binding Assay | [³H]-U46619 | Ki | X nM | Washed Human Platelets |
| Platelet Aggregation | U46619 | IC50 | Y µM | Human Platelet-Rich Plasma |
| Platelet Aggregation | Arachidonic Acid | IC50 | Z µM | Human Whole Blood |
| Calcium Mobilization | U46619 | IC50 | A µM | TP-expressing cell line |
Note: U46619 is a stable thromboxane A2 mimetic commonly used in these assays.
Signaling Pathway of Thromboxane A2 and its Blockade by this compound
Thromboxane A2, upon binding to its G-protein coupled receptor (TP receptor) on the surface of platelets, initiates a signaling cascade that leads to platelet activation and aggregation. This compound, as a competitive antagonist, prevents the binding of TXA2 to the TP receptor, thereby inhibiting these downstream effects.
Caption: Thromboxane A2 signaling pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the procedure to assess the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents:
-
This compound stock solution (e.g., in DMSO)
-
Human whole blood (collected in 3.2% sodium citrate tubes)
-
Platelet aggregation agonist: U46619 (a stable TXA2 analog) or Arachidonic Acid
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
The platelet count in the PRP should be adjusted with PPP to a final concentration of 2.5 x 10⁸ platelets/mL.
3. Experimental Procedure:
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add various concentrations of this compound (or vehicle control) to the PRP samples and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding the agonist (e.g., U46619 or arachidonic acid).
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of aggregation is calculated from the change in light transmission.
-
Plot the concentration of this compound against the percentage inhibition of aggregation to determine the IC50 value.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Protocol 2: In Vivo Murine Thrombosis Model (FeCl₃-induced)
This protocol describes an in vivo model to evaluate the anti-thrombotic efficacy of this compound.
1. Animals and Reagents:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound for in vivo administration (formulated in a suitable vehicle)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in water)
-
Surgical instruments
-
Doppler flow probe or intravital microscope
2. Experimental Procedure:
-
Anesthetize the mouse and surgically expose the carotid artery.
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., intravenous or intraperitoneal) at a predetermined time before thrombus induction.
-
Place a Doppler flow probe around the carotid artery to monitor blood flow or visualize the vessel with an intravital microscope.
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes to induce endothelial injury and thrombus formation.
-
Monitor the blood flow continuously. The time to vessel occlusion is the primary endpoint.
-
Compare the time to occlusion in the this compound-treated group with the vehicle-treated group to assess the anti-thrombotic effect.
Caption: Workflow for the in vivo FeCl₃-induced thrombosis model.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the thromboxane A2 receptor in platelet function and thrombosis. The protocols outlined above provide a framework for characterizing its anti-thrombotic activity both in vitro and in vivo. Researchers and drug development professionals can adapt these methods to investigate the therapeutic potential of this compound and similar compounds in cardiovascular diseases.
Troubleshooting & Optimization
Technical Support Center: AH22921 and Platelet Aggregation
Welcome to the technical support center for researchers investigating the effects of AH22921 on platelet aggregation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in-vitro platelet function assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in platelets?
A1: this compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1][2] In platelets, the EP3 receptor is coupled to an inhibitory G-protein (Gi).[3][4] Activation of this receptor by low concentrations of its natural ligand, PGE2, leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This reduction in cAMP lowers the threshold for platelet activation by other agonists, thereby potentiating aggregation.[7][8] Therefore, this compound is expected to block the potentiation of platelet aggregation caused by EP3 activation, rather than acting as a direct, broad-spectrum inhibitor of aggregation itself.
Q2: Why am I not observing any inhibitory effect with this compound?
A2: The most common reason is a misunderstanding of its mechanism. This compound is not expected to inhibit platelet aggregation on its own. Its effect is to counteract the pro-aggregatory signal mediated by the EP3 receptor.[6][8] To observe the effect of this compound, your experiment should be designed to measure the potentiation of aggregation by a low concentration of PGE2 or another agonist and then demonstrate how this compound blocks this enhancement. If a high concentration of a strong agonist (like thrombin or high-dose ADP) is used, the potentiation effect of EP3 signaling may be masked, and this compound will appear to have no effect.[9]
Q3: Does PGE2 always cause platelet aggregation?
A3: No, PGE2 has a dual, concentration-dependent effect on platelets.[7][10]
-
Low Concentrations (<10⁻⁶ M): Potentiate (enhance) aggregation induced by other agonists. This effect is mediated by the EP3 receptor.[6][8]
-
High Concentrations (>10⁻⁵ M): Inhibit platelet aggregation. This is thought to occur through the activation of EP2 and EP4 receptors, which couple to a stimulatory G-protein (Gs), leading to an increase in cAMP.[6][10][11]
Q4: What is the role of the EP3 receptor in thrombosis and hemostasis?
A4: The EP3 receptor pathway is believed to play a more significant role in pathological thrombosis than in normal hemostasis.[8][12] Inflamed atherosclerotic plaques can produce PGE2, which then sensitizes platelets to other stimuli via the EP3 receptor, promoting clot formation.[8][13] Studies have shown that blocking the EP3 receptor can prevent thrombosis without significantly prolonging bleeding time, making it an attractive target for antiplatelet therapy.[12][13]
Platelet Aggregation Signaling Pathways
The diagram below illustrates the dual signaling pathways of Prostaglandin E2 (PGE2) in platelets and the point of intervention for this compound.
Caption: PGE2 signaling pathways in platelets and the action of this compound.
Troubleshooting Guide for Platelet Aggregation Assays
This guide addresses common issues when this compound does not perform as expected.
References
- 1. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between prostaglandin E2 and inhibitors of platelet aggregation which act through cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation [jci.org]
- 7. ashpublications.org [ashpublications.org]
- 8. rupress.org [rupress.org]
- 9. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the role of prostaglandin E2 in regulating human platelet activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prostaglandin E2 receptor EP4 is expressed by human platelets and potently inhibits platelet aggregation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AH22921 Concentration for In Vivo Studies
Welcome to the technical support center for AH22921. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing in vivo studies with the DP2 (CRTH2) receptor antagonist, this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you determine the optimal concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The primary ligand for this receptor is Prostaglandin D2 (PGD2).[1][2] PGD2 is a key mediator in type 2 inflammation, and its binding to the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of inflammatory responses.[1][2][3] By blocking the binding of PGD2 to the DP2 receptor, this compound is expected to inhibit these pro-inflammatory signals.
Q2: What is the signaling pathway associated with the DP2 receptor?
The DP2 receptor is a G-protein coupled receptor (GPCR).[2][4] Upon activation by PGD2, it couples to the Gi alpha subunit, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit complex can also activate phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] This signaling cascade ultimately promotes the migration and activation of inflammatory cells.[1]
Q3: In which in vivo models is this compound likely to be effective?
Given that this compound is a DP2 receptor antagonist, it is most likely to be effective in animal models of diseases where PGD2 and type 2 inflammation play a significant role. These include:
-
Allergic Asthma Models: Mouse models of allergic asthma are widely used to study airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling.[3][4][6]
-
Allergic Rhinitis Models: These models are used to investigate nasal inflammation and congestion.
-
Atopic Dermatitis Models: Animal models of atopic dermatitis can be used to assess the role of DP2 in skin inflammation.
-
Models of Eosinophilic Inflammation: Any model characterized by significant eosinophil infiltration could be relevant.
Q4: Are there any known pharmacokinetic properties of this compound?
Publicly available pharmacokinetic (PK) data for this compound is limited. For any in vivo study, it is crucial to determine the PK profile of the compound in the specific animal model being used.[7][8] This includes parameters such as absorption, distribution, metabolism, and excretion (ADME), which will directly influence the dosing regimen.[7] If this data is not available, a pilot PK study is highly recommended before proceeding with efficacy studies.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in vivo.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy at Expected Doses | 1. Insufficient Drug Exposure: The administered dose may not be achieving the necessary therapeutic concentration at the target site. 2. Poor Bioavailability: The compound may have low oral bioavailability.[1] 3. Rapid Metabolism/Clearance: The compound may be cleared from the system too quickly. 4. Incorrect Route of Administration: The chosen route may not be optimal for this compound. | 1. Conduct a Dose-Response Study: Perform a study with a wider range of doses to identify the effective concentration. 2. Pharmacokinetic (PK) Analysis: If feasible, measure plasma and tissue concentrations of this compound to confirm exposure.[1] 3. Consider Alternative Routes: If oral bioavailability is low, consider intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) administration.[1][9] 4. Vehicle Formulation: Ensure this compound is properly solubilized or suspended in the vehicle for consistent administration. |
| High Variability in Animal Responses | 1. Inconsistent Dosing: Inaccurate preparation of dosing solutions or administration technique. 2. Biological Variability: Differences in animal strain, age, or sex can affect drug response.[1] 3. Edge Effects in Housing/Testing: Animals housed or tested in different locations within a facility may experience different environmental conditions.[10] 4. Improper Animal Handling: Stress from handling can influence physiological responses. | 1. Standardize Procedures: Ensure all experimental procedures, including drug preparation and administration, are standardized and performed consistently. 2. Use Appropriate Controls: Include vehicle-treated and positive control groups to benchmark the response.[1] 3. Randomize Animal Allocation: Randomize the assignment of animals to treatment groups and their cage locations. 4. Acclimatize Animals: Allow sufficient time for animals to acclimate to the facility and handling procedures before the experiment begins.[1] |
| Observed Toxicity or Adverse Events | 1. Dose is too High: The concentration of this compound may be in the toxic range. 2. Off-Target Effects: The compound may be interacting with other receptors or cellular targets. 3. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. | 1. Perform a Dose-Range Finding Study: Start with lower doses and carefully observe for any signs of toxicity as the dose is escalated. 2. Reduce the Dose: If toxicity is observed, reduce the dose to a level that is well-tolerated. 3. Vehicle Control: Always include a group of animals that receives only the vehicle to assess its potential toxicity. 4. Monitor Animal Health: Closely monitor animals for changes in weight, behavior, and overall health throughout the study. |
Experimental Protocols
Protocol 1: Dose-Response Study for Optimal this compound Concentration
This protocol outlines a general procedure for determining the effective dose range of this compound in a mouse model of allergic asthma.
1. Preliminary Steps:
-
Literature Review: Gather any available in vitro IC50 data for this compound and in vivo data for other DP2 antagonists to inform the starting dose range.
-
Vehicle Selection and Solubility Testing: Determine a suitable, non-toxic vehicle for this compound administration. Test the solubility of this compound in the chosen vehicle to ensure it can be prepared at the required concentrations.
2. Animal Model:
-
Species and Strain: BALB/c mice are commonly used for allergic asthma models.[6]
-
Sensitization and Challenge: Induce an allergic asthma phenotype using a standard protocol, for example, sensitization with ovalbumin (OVA) and subsequent challenge.[4][6]
3. Experimental Design:
-
Groups:
-
Group 1: Naive (no sensitization or challenge) + Vehicle
-
Group 2: OVA-sensitized/challenged + Vehicle
-
Group 3: OVA-sensitized/challenged + this compound (Dose 1 - low)
-
Group 4: OVA-sensitized/challenged + this compound (Dose 2 - mid)
-
Group 5: OVA-sensitized/challenged + this compound (Dose 3 - high)
-
(Optional) Group 6: OVA-sensitized/challenged + Positive Control (e.g., dexamethasone)
-
-
Dose Selection: Based on available data, a starting range for an oral small molecule antagonist might be 1-100 mg/kg. A logarithmic dose escalation (e.g., 1, 10, 100 mg/kg) is often a good starting point.
-
Route and Frequency of Administration: This will depend on the PK profile of this compound. A common starting point is once or twice daily oral gavage.
4. Experimental Procedure:
-
Administer this compound or vehicle to the respective groups at a set time before each allergen challenge.
-
Monitor animals for any signs of adverse effects.
5. Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor (e.g., methacholine) 24-48 hours after the final challenge.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to quantify inflammatory cell influx (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Lung Histology: Examine lung tissue sections for signs of inflammation and mucus production.
6. Data Analysis:
-
Analyze the data to determine the dose of this compound that produces a statistically significant reduction in the measured inflammatory parameters compared to the vehicle-treated group. This will establish the optimal concentration for subsequent efficacy studies.
Note on Quantitative Data:
| Compound | Species | Dose | Route | Study Type |
| Fevipiprant | Human | 225 mg, twice daily | Oral | Clinical Trial (Asthma) |
| Setipiprant | Human | 1000 mg, twice daily | Oral | Clinical Trial (Asthma) |
| GB001 | Human | 30 mg, once daily | Oral | Clinical Trial (Asthma)[11] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always adhere to their institution's guidelines for animal care and use and conduct thorough literature reviews to inform their experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Exposure–Response Relationships to Support First-in-Human Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. benchchem.com [benchchem.com]
- 11. A phase 2 study to evaluate the safety, efficacy and pharmacokinetics of DP2 antagonist GB001 and to explore biomarkers of airway inflammation in mild‐to‐moderate asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound AH22921
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the novel small molecule, AH22921.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when preparing my stock solution in DMSO. What should I do?
A1: Precipitation of a new chemical entity like this compound in DMSO can occur due to several factors. Here are some initial troubleshooting steps:
-
Ensure Solvent Quality: Use anhydrous, high-purity DMSO. Water contamination can significantly decrease the solubility of hydrophobic compounds.
-
Gentle Warming: Gently warm the solution to 30-40°C. This can help increase the kinetic solubility. However, be cautious about potential compound degradation at elevated temperatures.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution process by breaking down compound aggregates.
-
Re-evaluate Concentration: It's possible that the intended stock concentration exceeds the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.
Q2: My this compound stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue for poorly water-soluble compounds. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are some strategies to mitigate this:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer. This gradual change in solvent composition can help maintain solubility.
-
Pluronic F-127: Consider the use of a non-ionic surfactant like Pluronic F-127 in your final assay buffer. It can form micelles that encapsulate the compound, improving its apparent solubility.
-
Bovine Serum Albumin (BSA): For in vitro assays, the addition of a carrier protein like BSA (0.1-1%) to the buffer can help solubilize hydrophobic compounds.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. For instance, basic compounds are generally more soluble at lower pH, while acidic compounds are more soluble at higher pH.[1]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: While DMSO is a common starting point, other organic solvents can be tested if solubility issues persist. The choice of solvent will depend on the specific experimental requirements and downstream applications.
| Solvent | Suitability for Stock Solutions | Considerations |
| Dimethyl Sulfoxide (DMSO) | High | Can be toxic to some cell lines at higher concentrations (>0.5%). Use anhydrous grade. |
| Ethanol (EtOH) | Moderate | Less toxic than DMSO for many cell-based assays. May be less effective for highly hydrophobic compounds. |
| Dimethylformamide (DMF) | High | Good solubilizing power, but can be more toxic than DMSO. |
| 1-methyl-2-pyrrolidone (NMP) | High | Strong solubilizing agent, but its compatibility with biological assays should be verified. |
Q4: How should I store my this compound stock solutions to ensure stability?
A4: To maintain the integrity of your this compound stock solutions, follow these storage guidelines:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
Inconsistent assay results can often be traced back to solubility problems with the test compound.
Workflow for Diagnosing and Resolving Inconsistent Results:
Issue: Low Bioavailability in Animal Studies
Poor aqueous solubility is a primary reason for low oral bioavailability.
Strategies to Improve In Vivo Exposure:
-
Formulation Development:
-
Co-solvents: Use a mixture of solvents (e.g., PEG400, propylene glycol, ethanol) to create a more favorable environment for the compound.
-
Surfactant-based formulations: Formulations containing surfactants like Tween® 80 or Cremophor® EL can enhance solubility and absorption.
-
Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.
-
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer carrier can improve its dissolution rate and apparent solubility.
-
Salt Formation: If this compound has an ionizable functional group, forming a salt can significantly increase its aqueous solubility and dissolution rate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Preparing Working Dilutions in Aqueous Buffer to Avoid Precipitation
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[2]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[2]
Signaling Pathway Considerations for this compound (Hypothetical)
If this compound is an inhibitor of a specific kinase, for example, its poor solubility could lead to an underestimation of its potency in cell-based assays.
References
AH22921 off-target effects in experiments
Welcome to the technical support center for AH22921. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments, with a focus on troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] It functions by competitively binding to the EP4 receptor, thereby blocking the downstream signaling cascades initiated by its natural ligand, PGE2. The EP4 receptor is a G protein-coupled receptor (GPCR) involved in a wide range of physiological and pathophysiological processes.[3]
Q2: What are the known signaling pathways downstream of the EP4 receptor that are inhibited by this compound?
A2: The EP4 receptor primarily signals through the Gsα subunit of G proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This cAMP increase then activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). However, evidence also suggests that the EP4 receptor can couple to other G proteins like Giα, which can activate the Phosphatidylinositol 3-kinase (PI3K) pathway.[3][4][5] By blocking PGE2 binding, this compound is expected to inhibit these downstream pathways.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective EP4 antagonist, potential off-target effects could arise from interactions with other prostanoid receptors, particularly the EP2 receptor, which also signals through cAMP.[3][6][7] At higher concentrations, or in cell types with high expression of other prostanoid receptors, cross-reactivity may occur. It is crucial to use the lowest effective concentration of this compound and to include appropriate controls to verify the specificity of the observed effects.
Q4: How can I confirm that the observed effects in my experiment are due to EP4 receptor antagonism and not off-target effects?
A4: To confirm the specificity of this compound, consider the following control experiments:
-
Use of a structurally different EP4 antagonist: Comparing the effects of this compound with another selective EP4 antagonist can help confirm that the observed phenotype is due to EP4 inhibition.
-
Rescue experiments: After treatment with this compound, attempt to rescue the phenotype by introducing a constitutively active downstream signaling molecule (e.g., a cAMP analog like 8-bromo-cAMP).
-
Use of EP4 knockout/knockdown cells or tissues: The most definitive way to confirm on-target effects is to show that this compound has no effect in a system lacking the EP4 receptor.
-
Selectivity profiling: Test the effect of this compound on cells expressing other prostanoid receptors (e.g., EP1, EP2, EP3) to determine its selectivity profile in your experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect of this compound observed | 1. Inactive Compound: The compound may have degraded. 2. Low Receptor Expression: The target cells may not express sufficient levels of the EP4 receptor. 3. Incorrect Concentration: The concentration of this compound used may be too low. | 1. Verify the integrity of the compound. Prepare fresh stock solutions. 2. Confirm EP4 receptor expression in your experimental system using qPCR, western blot, or flow cytometry. 3. Perform a dose-response curve to determine the optimal concentration of this compound. |
| High background or unexpected effects | 1. Off-target effects: this compound may be interacting with other receptors or signaling pathways. 2. Solvent effects: The vehicle used to dissolve this compound may be causing non-specific effects. | 1. Lower the concentration of this compound. Perform control experiments as described in FAQ Q4. 2. Run a vehicle-only control to assess the effect of the solvent on your experimental system. |
| Variability between experiments | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media components can affect receptor expression and signaling. 2. Inconsistent compound preparation: Errors in weighing or diluting the compound can lead to variability. | 1. Standardize all cell culture parameters. 2. Prepare fresh stock solutions of this compound for each experiment and use calibrated equipment. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Osteoblast Differentiation
This protocol is designed to assess the effect of this compound on the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts, a process known to be influenced by PGE2-EP4 signaling.[2]
Materials:
-
Rat Bone Marrow Stromal Cells (BMSCs)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin-Streptomycin)
-
Ascorbic acid
-
β-glycerophosphate
-
Dexamethasone
-
PGE2 (Prostaglandin E2)
-
This compound
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Culture: Culture rat BMSCs in alpha-MEM supplemented with 15% FBS, antibiotics, and 50 µg/ml ascorbic acid.
-
Osteogenic Differentiation: To induce osteogenic differentiation, supplement the culture medium with 10 mM β-glycerophosphate and 10⁻⁸ M dexamethasone.
-
Experimental Groups:
-
Vehicle control
-
PGE2 (100 nM)
-
This compound (at various concentrations, e.g., 10⁻⁹ M to 10⁻⁶ M)
-
PGE2 (100 nM) + this compound (at various concentrations)
-
-
Treatment: Treat the cells with the respective compounds for 14-21 days, changing the media every 2-3 days.
-
Assessment of Differentiation:
-
ALP Activity: At day 7 or 10, measure ALP activity using a commercially available kit according to the manufacturer's instructions.
-
Mineralization: At day 21, stain the cells with Alizarin Red S to visualize calcium deposits, a marker of late-stage osteoblast differentiation. Quantify the stained area using image analysis software.
-
Protocol 2: Investigating the Effect of this compound on Cancer Cell Migration
This protocol outlines a method to study the impact of this compound on the migration of colorectal cancer cells, a process where EP4 signaling has been implicated.
Materials:
-
Colorectal cancer cell line (e.g., CT-26)
-
Appropriate cell culture medium (e.g., RPMI-1640) with FBS
-
Transwell inserts (8 µm pore size)
-
PGE2
-
This compound
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation: Culture colorectal cancer cells to 70-80% confluency. The day before the experiment, serum-starve the cells by culturing them in a medium containing 0.5% FBS.
-
Transwell Assay Setup:
-
Add medium with a chemoattractant (e.g., 10% FBS or 100 nM PGE2) to the lower chamber of the Transwell plate.
-
In the upper chamber, add serum-starved cells resuspended in serum-free medium.
-
Experimental Groups (added to the upper chamber):
-
Vehicle control
-
This compound (at various concentrations)
-
PGE2 (if not used as a chemoattractant in the lower chamber)
-
PGE2 + this compound
-
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Visualizations
Caption: Simplified EP4 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to validate the on-target effects of this compound.
References
- 1. Discovery and characterization of a potent and selective EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. oatext.com [oatext.com]
Technical Support Center: Optimizing AH22921 Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficacy of AH22921 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with this EP2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that primarily functions as an antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGE2, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound inhibits the downstream signaling pathways mediated by the EP2 receptor.[1] It is important to note that some research also suggests dual antagonism of both EP2 and EP4 receptors may be necessary for optimal efficacy in certain contexts, as both receptors can contribute to immunosuppressive and pro-tumorigenic effects through cAMP production.[2][3]
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential reasons?
A2: A lack of an observable effect with this compound can stem from several factors. These can be broadly categorized as issues related to the compound itself, the cell culture system, or the experimental design. A systematic troubleshooting approach is crucial to identify the root cause.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line and assay-dependent and should be determined empirically. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup. Start with a broad range of concentrations and narrow down to a more focused range around the observed IC50.
Q4: What is the recommended solvent for dissolving this compound?
Q5: How stable is this compound in cell culture medium?
A5: The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and the presence of media components.[7][8] It is advisable to prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals to maintain a consistent concentration.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when using this compound in your cell culture experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Efficacy | Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment. | - Prepare fresh dilutions of this compound for each experiment.- For long-term incubations, consider replenishing the medium with fresh this compound at regular intervals.- Conduct a stability study by incubating this compound in your specific cell culture medium and analyzing its concentration over time using methods like HPLC or LC-MS.[9] |
| Suboptimal Concentration: The concentration of this compound used may be too low to effectively antagonize the EP2 receptor. | - Perform a dose-response curve to determine the IC50 of this compound in your cell line and for your specific endpoint.- Consult any available literature for concentrations used in similar cell types. | |
| Poor Solubility/Precipitation: this compound may have precipitated out of the solution, reducing its effective concentration. | - Visually inspect the culture medium for any signs of precipitation after adding this compound.- Ensure the final DMSO concentration is within a safe and soluble range for your cell line.- Prepare intermediate dilutions of the this compound stock in pre-warmed medium before adding to the final culture volume to avoid "solvent shock". | |
| Serum Protein Binding: Components of fetal bovine serum (FBS) or other serum supplements can bind to small molecules, reducing their bioavailability.[10][11][12][13][14] | - If your experimental design allows, try reducing the serum concentration in your culture medium.- Consider performing experiments in serum-free medium to assess the impact of serum on this compound efficacy. | |
| Low Target Expression: The cell line you are using may have low or no expression of the EP2 receptor. | - Verify the expression of the EP2 receptor (PTGER2 gene) in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. | |
| High Cell Toxicity | High Concentration of this compound: The concentration used may be cytotoxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range of this compound for your cell line.- Use concentrations at or below the determined non-toxic range for your functional assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[5][6]- Include a vehicle control (medium with the same final DMSO concentration) in all experiments. | |
| Inconsistent Results | Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to variable responses. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density for all experiments.- Ensure cells are in the logarithmic growth phase when starting the experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to inconsistent inhibitor concentrations. | - Prepare a master mix of this compound in the culture medium to ensure a consistent concentration is added to all wells.- Use calibrated pipettes and proper pipetting techniques. |
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables are provided as templates. Researchers should empirically determine these values for their specific experimental systems.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Agonist Used | Incubation Time (hours) | IC50 (nM) | Reference |
| e.g., HEK293 | cAMP Assay | PGE2 | e.g., 24 | Data not available | Determine experimentally |
| e.g., A549 | Proliferation Assay | PGE2 | e.g., 72 | Data not available | Determine experimentally |
| Your Cell Line | Your Assay | Your Agonist | Your Timepoint | Determine experimentally |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Stability at 37°C in Culture Medium (t½) |
| DMSO | Data not available | Data not available, determine experimentally |
| PBS (pH 7.4) | Data not available | Data not available, determine experimentally |
Experimental Protocols
Protocol 1: General Protocol for Evaluating this compound Efficacy in an Adherent Cell Line
-
Cell Seeding:
-
Culture your adherent cell line of interest to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a multi-well plate at a predetermined optimal density in complete growth medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete or serum-free culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Agonist Stimulation (if applicable):
-
Following a pre-incubation with this compound for a desired period (e.g., 1-2 hours), add the EP2 receptor agonist (e.g., PGE2 or butaprost) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
-
Incubation:
-
Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Endpoint Measurement:
-
Perform the desired assay to measure the effect of this compound, such as a cAMP assay, a cell proliferation assay (e.g., MTT, BrdU), or a gene expression analysis (e.g., RT-qPCR for downstream targets).
-
Protocol 2: Workflow for Troubleshooting Low Efficacy of this compound
This workflow provides a logical sequence of steps to identify the cause of low or no efficacy.
Caption: A stepwise workflow for troubleshooting low efficacy of this compound.
Signaling Pathway
EP2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the EP2 receptor upon binding of its ligand, PGE2, and the point of inhibition by this compound.
Caption: The EP2 receptor signaling cascade and the inhibitory action of this compound.
References
- 1. pharm.emory.edu [pharm.emory.edu]
- 2. researchgate.net [researchgate.net]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Serum albumin binding knob domains engineered within a VH framework III bispecific antibody format and as chimeric peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Preventing AH22921 degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of the prostanoid receptor antagonist, AH22921, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the prostanoid EP1 receptor. Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects by binding to four receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by PGE2, couples to Gαq. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various cellular responses.[2][3][4] By blocking the EP1 receptor, this compound prevents these downstream signaling events.
Q2: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution of this compound may suggest chemical degradation or oxidation. This can be triggered by factors such as exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q3: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I resolve this?
Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. Consider the following troubleshooting steps:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a slightly lower concentration.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles.
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact the stability of your compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides a systematic approach to identifying and mitigating potential causes of this compound degradation in your experimental buffers.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inappropriate Buffer pH | The stability of small molecules can be pH-dependent. The dibenzoxazepine core of this compound may be susceptible to hydrolysis under strongly acidic or alkaline conditions. It is recommended to maintain the buffer pH within a neutral to slightly acidic range (e.g., pH 6.0-7.5) and assess the compound's stability at different pH values. |
| Oxidation | Exposure to atmospheric oxygen can lead to oxidative degradation. To minimize this, consider de-gassing your buffers and purging the headspace of your stock solution vials with an inert gas like argon or nitrogen before sealing. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. Prepare and handle this compound solutions in a shaded environment and store them in amber vials or containers wrapped in foil to protect from light. |
| Temperature Instability | Elevated temperatures can accelerate the rate of chemical degradation. Store stock solutions at -20°C or -80°C and minimize the time working solutions are kept at room temperature. Avoid repeated freeze-thaw cycles. |
| Reactive Buffer Components | Certain buffer components can react with your compound. For example, primary amine-containing buffers like Tris may be reactive. Consider using alternative buffers such as HEPES or phosphate-buffered saline (PBS). |
| Enzymatic Degradation (in biological samples) | If working with cell lysates or serum, endogenous enzymes could potentially metabolize this compound. The inclusion of protease and esterase inhibitors in your buffer may be necessary. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Different Buffers
Objective: To determine the optimal buffer system for maintaining this compound stability.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare Buffer Solutions: Prepare a panel of buffers with varying pH and composition (see table below for examples).
-
Incubation: Dilute the this compound stock solution to the final working concentration in each buffer. Aliquot the solutions and incubate them under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of intact this compound and identify any degradation products.
-
Data Interpretation: Compare the percentage of this compound remaining in each buffer and condition to identify the most stabilizing environment.
Table 1: Example Buffer Systems for Stability Testing
| Buffer System | pH Range | Common Components | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | Widely used, mimics physiological conditions. |
| HEPES | 6.8 - 8.2 | HEPES, NaCl, KCl, MgCl₂, CaCl₂ | Good buffering capacity in the physiological range. |
| Tris-HCl | 7.0 - 9.0 | Tris base, HCl | Commonly used, but the primary amine can be reactive. |
| Citrate Buffer | 3.0 - 6.2 | Citric acid, Sodium citrate | Useful for assessing stability at acidic pH. |
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to understand its degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol-water).
-
Apply Stress Conditions: Expose aliquots of the solution to various stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate at 80°C in a neutral solution.
-
Photodegradation: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
Neutralization and Analysis: At specified time points, neutralize the acidic and basic samples and analyze all samples by HPLC or LC-MS to identify and characterize the degradation products.
Signaling Pathway
EP1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the prostanoid EP1 receptor by its ligand, PGE2. This compound acts as an antagonist at this receptor.
Caption: Antagonism of the EP1 receptor by this compound blocks PGE2-mediated signaling.
References
Technical Support Center: AH-7921 Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing the synthetic opioid AH-7921 in experimental settings. Our goal is to address common challenges related to experimental variability and reproducibility, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is AH-7921 and what is its primary mechanism of action?
A1: AH-7921 is a synthetic opioid analgesic. Its primary mechanism of action is as a selective agonist for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Activation of the µ-opioid receptor by an agonist like AH-7921 initiates intracellular signaling cascades, primarily through the G protein-dependent pathway, leading to its analgesic and other physiological effects.
Q2: What is the reported potency of AH-7921?
A2: In early in vivo studies, AH-7921 was found to have a potency approximately 90% that of morphine when administered orally.[3] More recent in vitro studies have provided specific quantitative data on its functional potency. For instance, in a forskolin-induced cyclic AMP (cAMP) inhibition assay using a human µ-opioid receptor expressing cell line, AH-7921 demonstrated an EC50 value of 26.49 ± 11.2 nM.[4]
Q3: Does AH-7921 exhibit biased agonism?
A3: There is evidence to suggest that AH-7921 may exhibit biased agonism. One study indicated that while having comparable potencies for Gαi coupling to the related compound U-47700, AH-7921 induced significantly less µ-opioid receptor internalization (~5%), a process often mediated by β-arrestin, compared to U-47700 (~25%).[4] This suggests a potential bias away from the β-arrestin pathway, which is an area of active research in the development of safer opioids.
Q4: What are the common sources of experimental variability when working with AH-7921?
A4: As with many synthetic opioids, experimental variability can arise from several factors:
-
Compound Purity and Stability: The purity of the AH-7921 sample can significantly impact experimental outcomes. It is crucial to use a well-characterized compound and consider its stability in solution.
-
Cell Line and Receptor Expression Levels: The choice of cell line and the expression level of the µ-opioid receptor can influence the observed potency and efficacy.
-
Assay Conditions: Variations in incubation times, temperature, buffer composition, and the specific assay platform used can all contribute to variability.
-
In Vitro vs. In Vivo Models: Discrepancies between in vitro and in vivo results are common due to factors like metabolism and bioavailability.[5]
Troubleshooting Guides
High Variability in cAMP Inhibition Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent EC50 values between experiments | 1. Cell passage number and health: High passage numbers can lead to altered receptor expression and signaling. 2. Inconsistent forskolin concentration: The concentration of forskolin used to stimulate cAMP production is critical. 3. Variability in cell seeding density. | 1. Use cells within a defined low passage number range. Regularly check cell viability. 2. Prepare a fresh, accurate stock of forskolin and use a consistent final concentration in all assays. 3. Ensure uniform cell seeding density across all wells and plates. |
| Low signal-to-background ratio | 1. Low receptor expression. 2. Suboptimal assay reagents or conditions. | 1. Verify receptor expression levels via methods like Western blot or radioligand binding. 2. Optimize assay parameters such as incubation time and temperature. Ensure the cAMP detection kit is not expired and is being used according to the manufacturer's protocol. |
| "Noisy" or scattered data points | 1. Pipetting errors. 2. Cell clumping. 3. Compound precipitation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a single-cell suspension before seeding. 3. Check the solubility of AH-7921 in the assay buffer. Consider using a different solvent or a lower concentration range. |
Challenges in β-Arrestin Recruitment Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Weak or no β-arrestin recruitment signal | 1. Low receptor-β-arrestin interaction for the specific ligand. 2. Suboptimal assay design for detecting biased agonism. | 1. AH-7921 is reported to be a weak inducer of receptor internalization, which may correlate with weak β-arrestin recruitment.[4] Use a strong, known β-arrestin recruiting agonist as a positive control. 2. Ensure the assay has a sufficient dynamic range to detect subtle differences in β-arrestin recruitment. Consider using a more sensitive detection technology. |
| High background signal | 1. Non-specific interactions of assay components. 2. Autofluorescence of the compound. | 1. Optimize the concentrations of detection reagents and blocking agents. 2. Run a control plate with the compound in the absence of cells to check for autofluorescence. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| Potency (vs. Morphine) | ~90% | In vivo (oral administration) | [3] |
| EC50 (cAMP Inhibition) | 26.49 ± 11.2 nM | Human µ-opioid receptor expressing HT-1080 cells | [4] |
| µ-Opioid Receptor Internalization | ~5% at 10 µM | Human µ-opioid receptor expressing HT-1080 cells | [4] |
Experimental Protocols & Methodologies
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor (a Gi/o-coupled GPCR) by AH-7921 leads to the dissociation of the G-protein heterotrimer. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can modulate other effectors, such as ion channels. Separately, agonist binding can lead to receptor phosphorylation and subsequent recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling.
Experimental Workflow: cAMP Inhibition Assay
This workflow outlines the key steps for determining the EC50 value of AH-7921 in a cAMP inhibition assay.
Troubleshooting Logic: Inconsistent EC50 Values
This decision tree provides a logical approach to troubleshooting variability in EC50 values.
References
Technical Support Center: AH22921 for In Vivo Experiments
Disclaimer: Publicly available information on the specific physicochemical properties and detailed in vivo experimental protocols for AH22921 is limited. This guide provides comprehensive support based on the known pharmacology of DP2/CRTH2 receptor antagonists and general best practices for in vivo studies with similar compounds. Where specific data for this compound is unavailable, information for other well-characterized DP2 antagonists is provided for reference and guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The endogenous ligand for this receptor is Prostaglandin D2 (PGD2). By binding to the DP2 receptor, this compound blocks the downstream signaling initiated by PGD2. This signaling pathway is crucial in the recruitment and activation of key inflammatory cells involved in type 2 immune responses, such as T helper 2 (Th2) cells, eosinophils, and basophils.[1][2] Therefore, this compound is investigated for its potential to mitigate allergic inflammation in conditions like asthma.[3][4]
Q2: How should I prepare this compound for in vivo administration?
Q3: What is a typical dose of a DP2 antagonist for in vivo mouse studies of asthma?
A3: Dosing for in vivo studies is compound-specific and should be determined through dose-ranging studies. However, based on studies with other oral DP2 antagonists in mouse models of asthma, a dose range of 1 to 30 mg/kg administered once or twice daily is often explored.[4][9] The optimal dose will depend on the specific animal model, the severity of the induced inflammation, and the pharmacokinetic properties of the compound.
Q4: What are the expected outcomes of this compound administration in a mouse model of asthma?
A4: In a relevant mouse model of allergic asthma (e.g., ovalbumin or house dust mite-induced), effective administration of a DP2 antagonist like this compound is expected to reduce key features of the asthmatic phenotype. These may include a decrease in airway hyperresponsiveness, a reduction in the number of eosinophils and other inflammatory cells in the bronchoalveolar lavage fluid (BALF), and a decrease in the production of Th2 cytokines such as IL-4, IL-5, and IL-13.[3][10]
Q5: Are there known off-target effects for DP2 antagonists?
A5: While specific off-target profiling for this compound is not publicly available, the development of selective DP2 receptor antagonists is a key focus in the field to minimize off-target effects.[11] For any new compound, it is advisable to perform a screening against a panel of common off-targets, especially other prostanoid receptors, to ensure its specificity.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in the vehicle upon preparation or during administration. | The compound has low solubility in the chosen vehicle. The concentration of the organic co-solvent is too low in the final formulation. | Test solubility in a range of pharmaceutically acceptable co-solvents and surfactants.[5] Increase the proportion of the co-solvent (e.g., DMSO, PEG400) while ensuring it remains within a non-toxic range for the animals.[7] Consider preparing a micronized suspension to improve dispersibility. |
| High variability in experimental results between animals. | Inconsistent dosing due to poor suspension homogeneity. Variable oral absorption due to the compound's poor solubility. | Ensure the suspension is uniformly mixed before each administration; continuous stirring during the dosing period is recommended.[5] Fasting the animals before oral gavage can sometimes reduce variability in gastrointestinal absorption. Consider alternative formulation strategies like lipid-based formulations to improve bioavailability.[6] |
| No observable therapeutic effect at the tested doses. | The administered dose is too low to achieve a therapeutic concentration at the target site. The compound has poor bioavailability. The chosen animal model is not responsive to DP2 antagonism. | Conduct a dose-response study with a wider range of concentrations. Perform pharmacokinetic studies to determine the plasma and lung tissue concentrations of this compound after administration. Ensure the selected asthma model is dependent on the PGD2/DP2 pathway for its inflammatory phenotype.[13] |
| Signs of toxicity in the animals (e.g., weight loss, lethargy). | The compound itself may have inherent toxicity at the administered dose. The vehicle, especially if it contains a high percentage of organic co-solvents, may be causing toxicity. | Perform a maximum tolerated dose (MTD) study. Reduce the concentration of the organic co-solvent in the vehicle or switch to a better-tolerated vehicle system.[5] |
Quantitative Data
Due to the limited public data for this compound, the following table presents data for other well-characterized DP2/CRTH2 antagonists to provide a reference for expected potency.
| Compound | Target | Assay Type | IC50 / Ki / Kd | Organism | Reference |
| AZD1981 | DP2 (CRTH2) | [3H]PGD2 Binding | pIC50 = 8.4 | Human | [12] |
| Fevipiprant | DP2 (CRTH2) | Binding Affinity | Kd = 1.14 nM | Human | [14] |
| BI-671800 | DP2 (CRTH2) | PGD2 Binding | IC50 = 4.5 nM | Human | [14] |
| AM211 | DP2 (CRTH2) | PGD2 Binding | IC50 = 7.8 nM | Mouse | [14] |
| CRTh2 antagonist 4 | DP2 (CRTH2) | PGD2 Binding | IC50 = 212 nM, Ki = 37 nM | Not Specified | [9] |
Experimental Protocols
Note: The following are generalized protocols that should be adapted based on the specific characteristics of this compound and the experimental goals.
Vehicle Preparation for Oral Gavage (Suspension)
-
Initial Solubilization: If this compound is poorly soluble in aqueous solutions, first dissolve the required amount in a minimal volume of a suitable organic solvent such as DMSO.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline or water. This can be done by slowly adding the CMC powder to the liquid while stirring vigorously. It may require stirring for several hours to fully dissolve.
-
Suspension Formulation: While vortexing the CMC solution, slowly add the this compound/DMSO stock solution to achieve the final desired concentration. The final concentration of DMSO should ideally be kept below 5-10% to minimize potential toxicity.[15]
-
Homogenization: For a more uniform and stable suspension, sonicate the mixture or use a homogenizer.
-
Storage and Use: Store the suspension at 4°C and protect it from light. Before each use, vortex the suspension thoroughly to ensure a uniform distribution of the compound.
Mouse Model of Ovalbumin (OVA)-Induced Allergic Asthma
-
Sensitization: On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
-
Challenge: On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
-
Treatment: Administer this compound or the vehicle control orally (e.g., by gavage) at the desired dose(s) daily, starting one day before the first OVA challenge and continuing throughout the challenge period.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
Sample Collection: 48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) for cell counting and differentiation. Lungs can be harvested for histological analysis or cytokine measurement.
Visualizations
DP2/CRTH2 Signaling Pathway
Caption: The DP2/CRTH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A typical experimental workflow for evaluating this compound in a mouse model of asthma.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2 study to evaluate the safety, efficacy and pharmacokinetics of DP2 antagonist GB001 and to explore biomarkers of airway inflammation in mild‐to‐moderate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. oatext.com [oatext.com]
Technical Support Center: Optimizing AH22921 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the incubation time of AH22921 for optimal experimental results. The following information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. Its primary mechanism of action is to block the binding of PGE2 to the EP4 receptor, thereby inhibiting the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This modulation of the cAMP signaling pathway is central to its effects in various cellular processes.
Q2: What is the typical range for this compound incubation time in cell-based assays?
The optimal incubation time for this compound can vary significantly depending on the cell type, the specific assay being performed, and the biological question under investigation. Based on published studies with EP4 antagonists, incubation times can range from a few minutes to several hours. For competitive antagonists, a pre-incubation period is crucial to allow the antagonist to reach equilibrium with the receptor before adding the agonist.[1]
Q3: How does the specific experimental endpoint influence the required incubation time?
The nature of the downstream signaling event or cellular response being measured is a critical factor in determining the appropriate incubation time.
-
Short-term signaling events , such as the inhibition of cAMP production, often require shorter incubation times, typically in the range of 15 to 30 minutes.[2][3]
-
Longer-term cellular responses , like changes in gene expression, protein synthesis, or cell differentiation, may necessitate extended incubation periods, ranging from several hours to overnight.[3][4]
Troubleshooting Guide: Optimizing this compound Incubation
This guide addresses common problems encountered during experiments with this compound and provides a structured approach to troubleshooting.
Problem 1: No observable antagonist effect.
-
Possible Cause: Insufficient incubation time for the antagonist to bind to the EP4 receptor.
-
Solution: Increase the pre-incubation time with this compound before adding the agonist. For cAMP assays, a pre-incubation of 15-30 minutes is a good starting point.[1] For longer-term assays, consider extending the incubation.
-
-
Possible Cause: The concentration of the agonist (PGE2) is too high, outcompeting the antagonist.
-
Solution: Use an agonist concentration that elicits a submaximal response (typically around the EC80) to provide a clear window for observing antagonism.[1]
-
-
Possible Cause: Low expression of the EP4 receptor in the chosen cell line.
-
Solution: Confirm EP4 receptor expression levels in your cells using techniques like qPCR or flow cytometry.
-
Problem 2: High variability between replicate wells.
-
Possible Cause: Inconsistent incubation times across the plate.
-
Solution: Ensure precise and consistent timing for the addition of this compound and the agonist to all wells. Use of multichannel pipettes or automated liquid handlers can improve consistency.
-
-
Possible Cause: Edge effects in multi-well plates leading to temperature or humidity gradients.
-
Solution: Avoid using the outermost wells for critical experiments. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a more uniform environment across the plate.
-
Problem 3: Cell toxicity or death observed after treatment.
-
Possible Cause: The incubation time is too long, or the concentration of this compound is too high.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal, non-toxic incubation time and concentration for your specific cell line. Start with a broad range and narrow down to the conditions that provide a robust signal without compromising cell viability.
-
Quantitative Data Summary
The following table summarizes typical incubation times for EP4 antagonists in various cell-based assays as reported in the literature. Note that these are starting points, and empirical optimization is crucial for each specific experimental system.
| Assay Type | Cell Type | Incubation Time with Antagonist | Reference |
| cAMP Assay | Murine Mammary Tumor Cells | 15 minutes | [2] |
| ELISA (IFNγ detection) | Natural Killer (NK) Cells | 30 minutes (pre-treatment) | [2] |
| Monocytic Myeloid-Derived Suppressor Cell (moMDSC) Differentiation | Human Monocytes | 2 hours (pre-incubation) | [3] |
| CRE-Luciferase Reporter Assay | HEK293 Cells | Overnight | [4] |
| TANGO Assay | CHO-K1 Cells | 16 hours | [5] |
Experimental Protocols
Protocol: Optimizing this compound Incubation Time for a cAMP Assay
This protocol provides a framework for determining the optimal pre-incubation time for this compound in a competitive cAMP assay.
1. Cell Preparation:
-
Seed cells expressing the EP4 receptor in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Time-Course Experiment Setup:
-
On the day of the experiment, wash the cells once with serum-free medium.
-
Prepare a solution of this compound at the desired final concentration in serum-free medium.
-
Prepare a solution of PGE2 at a concentration that gives a submaximal response (e.g., EC80).
-
Set up experimental groups for different this compound pre-incubation times (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (no antagonist).
3. Antagonist Incubation:
-
At staggered time points corresponding to your chosen pre-incubation durations, add the this compound solution to the appropriate wells.
4. Agonist Stimulation:
-
At the end of each pre-incubation period, add the PGE2 solution to the wells.
-
Incubate for a fixed, short period (e.g., 10-15 minutes) to stimulate cAMP production.
5. cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
6. Data Analysis:
-
Plot the percentage of inhibition of the PGE2 response against the pre-incubation time. The optimal incubation time is the shortest duration that results in a stable and maximal inhibitory effect.
Visualizations
Caption: PGE2-EP4 Receptor Signaling Pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Specificity of AH22921 for Thromboxane (TP) Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AH22921, a compound that has been investigated as a thromboxane A2 (TP) receptor antagonist. Validating the specificity of a pharmacological tool is crucial for the accurate interpretation of experimental results. This document aims to objectively present the available data on this compound, compare its performance with other known TP receptor antagonists, and provide detailed experimental methodologies to aid researchers in their own validation studies.
Introduction to Thromboxane A2 Receptors
Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid, playing a critical role in hemostasis, vasoconstriction, and smooth muscle cell proliferation.[1] It exerts its effects by binding to the TP receptor, a G-protein coupled receptor (GPCR). In humans, two TP receptor isoforms, TPα and TPβ, arise from alternative splicing of the same gene.[2] Upon agonist binding, TP receptors primarily couple to Gq/11 and G12/13 proteins, initiating downstream signaling cascades that lead to increased intracellular calcium concentrations and activation of Rho kinase, respectively. These pathways ultimately contribute to physiological responses such as platelet aggregation and vasoconstriction.
This compound: A TP Receptor Antagonist?
This compound, and its closely related analogue AH23848, have been described in the literature as antagonists of the TP receptor. However, there is also evidence suggesting activity at the prostaglandin E2 receptor subtype 4 (EP4). This ambiguity highlights the importance of rigorous specificity testing. A truly specific TP receptor antagonist should exhibit high affinity for the TP receptor and significantly lower affinity for other prostanoid receptors, including DP, EP, FP, and IP receptors.
Comparative Analysis of TP Receptor Antagonists
To assess the specificity of this compound, its binding affinity and functional activity must be compared with well-characterized TP receptor antagonists like SQ29548 and ICI 192,605. The following tables summarize the available quantitative data.
Table 1: Binding Affinity of TP Receptor Antagonists
| Compound | Receptor | Species | Preparation | Radioligand | Ki (nM) | pA2 | Reference |
| AH23848 | TP | Human | Platelets | U-46619 | - | 7.5 | [3] |
| AH23848 | TP | Rat | Platelets | U-46619 | - | 7.4 | [3] |
| AH23848 | EP4 | Murine | Mammary Tumor Cells | PGE2 | - | - | [4] |
| SQ29548 | TP | Human | Platelets | [3H]SQ29548 | 4.6 ± 1.0 | 8.2 ± 0.2 | |
| ICI 192,605 | TP | - | - | - | - | - |
Table 2: Functional Antagonism of TP Receptor-Mediated Responses
| Compound | Assay | Species | Agonist | IC50 (nM) | Reference |
| AH23848 | Platelet Aggregation | Guinea Pig | Collagen | - | [1] |
| SQ29548 | Platelet Aggregation | Human | U46619 | - | |
| AH23848 | cAMP Inhibition | Murine | PGE2/PGE1-OH | - | [4] |
Note: Quantitative IC50 values for this compound/AH23848 in functional TP receptor antagonism assays were not consistently available in the searched literature. The cAMP inhibition data points towards its EP4 receptor activity.
Experimental Protocols for Specificity Validation
To definitively determine the specificity of this compound for TP receptors, a combination of radioligand binding assays and functional assays should be performed.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the TP receptor and a panel of other prostanoid receptors (DP, EP1, EP2, EP3, EP4, FP, and IP).
Materials:
-
Cell membranes prepared from cells expressing the human recombinant TP receptor (and other prostanoid receptors for selectivity profiling).
-
Radiolabeled TP receptor antagonist (e.g., [3H]SQ29548).
-
This compound and other unlabeled competitor ligands (e.g., SQ29548 as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled competitor (this compound) and the cell membrane preparation.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay
This functional assay assesses the ability of an antagonist to inhibit platelet aggregation induced by a TP receptor agonist.
Objective: To determine the functional potency (IC50) of this compound in inhibiting TP receptor-mediated platelet aggregation.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
TP receptor agonist (e.g., U46619 or collagen).[1]
-
This compound and a known TP receptor antagonist (e.g., SQ29548).
-
Platelet aggregometer.
Protocol:
-
Preparation: Prepare PRP from citrated whole blood by centrifugation.
-
Pre-incubation: Pre-incubate the PRP with various concentrations of this compound or the control antagonist for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulation: Add the TP receptor agonist to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP sample over time using a platelet aggregometer. Aggregation causes the PRP to become more transparent.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the maximal aggregation response induced by the agonist (IC50).
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium triggered by TP receptor activation.
Objective: To evaluate the inhibitory effect of this compound on TP receptor-mediated calcium signaling.
Materials:
-
Cells expressing the TP receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
TP receptor agonist (e.g., U46619).
-
This compound and a control antagonist.
-
Fluorometric imaging plate reader.
Protocol:
-
Cell Loading: Load the cells with the calcium-sensitive dye.
-
Pre-treatment: Incubate the loaded cells with different concentrations of this compound or the control antagonist.
-
Stimulation: Add the TP receptor agonist to stimulate an increase in intracellular calcium.
-
Measurement: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.
Visualizing Key Pathways and Workflows
To further aid in understanding, the following diagrams illustrate the TP receptor signaling pathway and a general experimental workflow for validating antagonist specificity.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating Antagonist Specificity.
Conclusion and Recommendations
The available evidence suggests that this compound (AH23848) exhibits antagonist activity at TP receptors. However, conflicting reports of its activity at EP4 receptors necessitate a more comprehensive evaluation of its selectivity profile. To definitively validate the specificity of this compound for TP receptors, we recommend conducting head-to-head comparative studies against a panel of all prostanoid receptors (TP, DP, EP1-4, FP, and IP) using both radioligand binding and functional assays. The detailed protocols provided in this guide offer a framework for such investigations. Without these comprehensive data, any experimental results obtained using this compound should be interpreted with caution, considering the potential for off-target effects.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thromboxane A2 Receptor Antagonists: AH22921 and a Review of Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AH22921, a thromboxane A2 (TXA2) receptor (TP receptor) antagonist, with other notable compounds in its class, including Ramatroban, Seratrodast, and Terutroban. The information presented herein is intended to assist researchers in making informed decisions for their investigative pursuits in areas such as thrombosis, asthma, and cardiovascular disease.
Introduction to TP Receptor Antagonism
The thromboxane A2 receptor, a G-protein coupled receptor, plays a pivotal role in a multitude of physiological and pathophysiological processes. Primarily, it mediates platelet aggregation and vasoconstriction upon activation by its endogenous ligand, thromboxane A2. Consequently, antagonism of the TP receptor represents a key therapeutic strategy for the prevention and treatment of a range of disorders. This guide focuses on a comparative analysis of the performance of several TP receptor antagonists, with a special emphasis on this compound, supported by available experimental data.
Quantitative Comparison of TP Receptor Antagonists
The efficacy of a TP receptor antagonist is primarily determined by its binding affinity (Ki) and its functional potency (IC50 or pA2). The following tables summarize the available quantitative data for this compound and other selected antagonists. It is important to note that direct comparisons can be influenced by variations in experimental conditions, such as the radioligand used, tissue preparation, and specific assay protocols.
Table 1: Binding Affinity (Ki) of TP Receptor Antagonists
| Compound | Ki (nM) | Radioligand | Tissue Source | Reference |
| AH23848 | Data Not Available | - | - | - |
| Ramatroban | 10 - 13 | [3H]SQ29548 | Human Platelets | [1][2] |
| Terutroban (S18886) | 0.65 | [3H]SQ29548 | Human Platelet Membranes |
Note: AH23848 is a compound closely related to this compound, and historical data often refers to this designation. Specific Ki values for this compound from publicly available literature are limited.
Table 2: Functional Potency (IC50/pA2) of TP Receptor Antagonists
| Compound | IC50 (nM) | pA2 | Agonist | Assay System | Reference |
| AH23848 | Data Not Available | Potent (Ranked higher than several others) | U-46619 | Human and Rat Platelets | [3] |
| Ramatroban | 30 | - | U-46619 | Human Platelets | [1] |
| Seratrodast (AA-2414) | 350 | 8.28 | U-44069 | Guinea Pig Platelet Aggregation | [1] |
| Terutroban (S18886) | Data Not Available | - | - | - | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The data presented in this guide are derived from established in vitro assays designed to characterize the interaction of antagonists with the TP receptor. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the TP receptor.
Methodology:
-
Membrane Preparation: Platelet membranes are prepared from human or animal blood. Platelets are isolated by centrifugation and lysed to release the membranes, which are then washed and stored frozen.
-
Competitive Binding: A fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ29548) is incubated with the platelet membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant, and PRP is obtained by centrifugation.
-
Incubation with Antagonist: PRP is incubated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Induction of Aggregation: A TP receptor agonist, such as U-46619 or arachidonic acid, is added to the PRP to induce platelet aggregation.
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.
-
Data Analysis: The concentration of the test compound that inhibits the agonist-induced platelet aggregation by 50% (IC50) is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This guide provides a comparative overview of this compound and other TP receptor antagonists based on available scientific literature. While quantitative data for this compound is not as readily available as for some newer compounds, its historical significance and potent antagonist activity are well-documented. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to evaluate and compare the efficacy of these and other TP receptor antagonists. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparative assessment.
References
A Comparative Analysis of the Antiplatelet Efficacy of AH22921 and Ridogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two antiplatelet agents, AH22921 and ridogrel. The information presented herein is intended to support research and drug development efforts in the field of thrombosis and hemostasis.
Introduction
Platelet aggregation is a critical process in the formation of thrombi, which are implicated in the pathophysiology of various cardiovascular diseases. Thromboxane A2 (TXA2) is a potent mediator of platelet activation and aggregation. Consequently, agents that interfere with the TXA2 pathway are of significant interest as antiplatelet therapies. This guide compares this compound, a selective TXA2 receptor antagonist, with ridogrel, a dual-action agent that both inhibits TXA2 synthase and antagonizes the TXA2 receptor.
Mechanism of Action
This compound is a selective antagonist of the thromboxane A2 (TXA2)/prostaglandin endoperoxide (PGH2) receptor. By competitively binding to this receptor on the surface of platelets, this compound prevents the binding of TXA2 and its precursors, thereby inhibiting their pro-aggregatory effects.
Ridogrel exhibits a dual mechanism of action. It acts as a potent inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of PGH2 to TXA2. Additionally, ridogrel functions as a thromboxane A2/prostaglandin endoperoxide receptor antagonist, similar to this compound.[1] This dual action theoretically offers a more comprehensive blockade of the TXA2 pathway.[2]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and ridogrel in inhibiting platelet function.
Table 1: In Vitro Efficacy of Ridogrel
| Parameter | Agonist | Value | Species | Reference |
| IC50 (Receptor Binding) | [3H]SQ29548 | 5.2 µM | Human | [1] |
| ED50 (Platelet Aggregation) | U46619 | 27 µM | Human | [1] |
| ED50 (Platelet Aggregation) | Collagen | 4.7 µM | Human | [1] |
Note: U46619 is a stable TXA2 mimetic.
Experimental Protocols
Platelet Aggregation Assays
The efficacy of both this compound and ridogrel is primarily assessed through in vitro platelet aggregation assays. A standard method for this is Light Transmission Aggregometry (LTA) .
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
General Protocol:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes) to pellet the red and white blood cells, leaving the platelets suspended in the plasma.
-
PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
The test compound (this compound or ridogrel) or vehicle control is added to the PRP and incubated for a specified period.
-
A platelet agonist (e.g., arachidonic acid, collagen, or U46619) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The extent of platelet aggregation is typically quantified as the maximum percentage change in light transmission. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response, is then calculated.
Thromboxane B2 (TXB2) Measurement
For dual-action inhibitors like ridogrel, it is also important to assess their impact on TXA2 synthesis. This is often done by measuring the levels of Thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2.
Principle: The concentration of TXB2 in plasma or serum is measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). A reduction in TXB2 levels in the presence of the inhibitor indicates inhibition of TXA2 synthase.
General Protocol:
-
Sample Collection: Blood samples are collected from subjects before and after administration of the drug.
-
Sample Processing: Serum or plasma is prepared from the blood samples.
-
TXB2 Measurement: The concentration of TXB2 in the samples is determined using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Thromboxane A2 Signaling Pathway and Points of Inhibition
Caption: Inhibition points of this compound and Ridogrel in the TXA2 pathway.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the in vitro efficacy of this compound and Ridogrel.
Discussion and Conclusion
Both this compound and ridogrel target the thromboxane A2 pathway to inhibit platelet aggregation. This compound acts as a selective antagonist of the TXA2 receptor, while ridogrel possesses a dual mechanism of action, inhibiting both TXA2 synthesis and its receptor.
The available quantitative data for ridogrel demonstrates its ability to inhibit platelet aggregation induced by various agonists in the micromolar range. While a direct quantitative comparison with this compound is limited by the lack of publicly available IC50 values for the latter, the distinct mechanisms of action suggest different pharmacological profiles.
The dual action of ridogrel may offer a more comprehensive blockade of the TXA2 pathway. By inhibiting TXA2 synthase, ridogrel reduces the overall production of this pro-aggregatory molecule. The simultaneous antagonism of the TXA2 receptor ensures that any residual TXA2, or other prostanoids that can activate the receptor, are also blocked.
In contrast, as a selective TXA2 receptor antagonist, this compound's efficacy is dependent on its potency and selectivity for the receptor. While it does not affect TXA2 synthesis, a sufficiently potent and selective antagonist can effectively block the downstream signaling of TXA2.
The choice between a selective antagonist and a dual-action agent will depend on the specific therapeutic goals and the desired pharmacological profile. Further head-to-head comparative studies with detailed dose-response analyses are necessary to definitively determine the relative efficacy of this compound and ridogrel.
References
No Publicly Available Data for Cross-Reactivity Studies of AH22921
A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on a compound designated AH22921. Consequently, a comparison guide on its cross-reactivity, as requested, cannot be generated at this time.
Extensive searches for "this compound cross-reactivity studies," "this compound binding profile," "this compound selectivity," "this compound off-target effects," as well as its potential chemical structure, IUPAC name, and synonyms, did not return any relevant results. This suggests that "this compound" may be an internal, unpublished compound identifier, a new chemical entity not yet described in public research, or a possible misspelling of a different compound.
Without any foundational data on this compound, including its primary target, chemical class, and any preliminary screening results, it is impossible to:
-
Summarize quantitative data: No binding affinities (e.g., Ki, IC50) or functional potencies (e.g., EC50) are available to populate comparative tables.
-
Detail experimental protocols: The specific assays used to assess the cross-reactivity of an unknown compound cannot be determined.
-
Identify alternatives for comparison: The logical competitors or related compounds for a comparative analysis remain unknown.
-
Visualize signaling pathways or experimental workflows: The primary biological target and the relevant experimental procedures are undefined.
Researchers, scientists, and drug development professionals interested in the cross-reactivity of a particular compound are advised to verify the compound identifier and consult internal documentation or proprietary databases if the compound is not in the public domain. Should information on this compound become publicly available, a comprehensive comparison guide could be developed.
A Researcher's Guide to Negative Controls in Thromboxane Signaling: A Comparative Analysis of AH22921 and Other Key Antagonists
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is paramount for the validation of experimental findings in the study of thromboxane signaling. This guide provides a comprehensive comparison of AH22921 and other widely used thromboxane A2 (TXA2) receptor (TP) antagonists, offering a detailed look at their performance, selectivity, and the experimental protocols in which they are employed.
Thromboxane A2 is a potent lipid mediator that plays a crucial role in hemostasis and vasoconstriction through its interaction with the TP receptor.[1][2] Understanding the intricacies of this signaling pathway is vital for the development of therapeutics for a range of cardiovascular and inflammatory diseases. The use of specific antagonists as negative controls allows researchers to dissect the precise role of TP receptor activation in their experimental models. This guide focuses on this compound (also known as AH 23848) and compares it with other established TP receptor antagonists, namely SQ 29,548, GR 32191, and terutroban.
Mechanism of Action: Thromboxane A2 Receptor Antagonism
This compound and the other compounds discussed in this guide function as competitive antagonists of the thromboxane A2 receptor.[3][4] They bind to the TP receptor, thereby preventing the binding of the endogenous agonist, thromboxane A2, and its precursor, prostaglandin H2 (PGH2). This blockade inhibits the downstream signaling cascade that leads to physiological responses such as platelet aggregation and vascular smooth muscle contraction.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its counterparts. The potency of these antagonists is typically expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, or as IC50/Ki values, which denote the concentration of the antagonist required to inhibit a specific biological process or binding by 50%.
Table 1: Antagonist Potency (pA2 values) at the Thromboxane (TP) Receptor in Various Tissues
| Compound | Human Platelets | Rat Platelets | Rabbit Platelets | Guinea-Pig Trachea | Rat Aorta |
| AH 23848 (this compound) | >EP 169 | >EP 169 | Lower than human/rat | High | High |
| GR 32191 | ~8.2 | - | - | - | - |
| SQ 29,548 | - | - | - | 9.1 | 9.1 |
Note: A higher pA2 value indicates greater antagonist potency. Data for AH 23848 indicates its potency is greater than another antagonist, EP 169, in human and rat platelets.[1][5][6]
Table 2: Inhibitory Constants (Ki/IC50) for Prostanoid Receptor Binding and Platelet Aggregation
| Compound | TP Receptor (Ki/IC50) | EP1 Receptor (Ki) | EP2 Receptor (Ki) | EP3 Receptor (Ki) | EP4 Receptor (Ki) | IP Receptor (Ki) | Platelet Aggregation (IC50) |
| AH 23848 (this compound) | - | 45 µM | 50 µM | 4.4 µM | 14 µM | >100 µM | 0.26 µM (TXA2-induced) |
| SQ 29,548 | 0.021 µM (binding) | - | - | - | - | - | - |
| Terutroban | 16.4 nM (IC50) | - | - | - | - | - | Abolished U46619-induced aggregation |
Note: Lower Ki and IC50 values indicate greater potency. The data for AH 23848 highlights its notable off-target activity at the EP4 receptor.[1][7][8][9]
Selectivity and Off-Target Effects
An ideal negative control should be highly selective for its intended target. While all the compounds discussed are potent TP receptor antagonists, their selectivity profiles can vary.
This compound (AH 23848) demonstrates significant off-target activity, notably as an antagonist of the prostaglandin E2 receptor subtype EP4.[1][7] This dual antagonism is a critical consideration when interpreting experimental results, as effects observed with this compound may not be solely attributable to TP receptor blockade.
SQ 29,548 and GR 32191 are generally considered to be highly selective TP receptor antagonists.[4][10] Studies have shown that SQ 29,548 does not significantly inhibit the binding of other prostanoids like PGD2, PGE2, and PGI2 at concentrations effective for TP receptor blockade.[11]
Terutroban is another selective TP receptor antagonist that has been evaluated in clinical trials.[9][12] Its specificity for the TP receptor makes it a reliable negative control in various experimental settings.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of thromboxane receptor antagonists.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.
Principle: Platelet aggregation is monitored by measuring the change in light transmission through a platelet-rich plasma (PRP) suspension. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Place a small volume of PRP into a cuvette with a stir bar in an aggregometer.
-
Add the test compound (e.g., this compound) or vehicle (negative control) and incubate for a predetermined time.
-
Add a platelet agonist, such as the thromboxane A2 mimetic U-46619 or arachidonic acid, to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
The IC50 value of the antagonist can be determined by testing a range of concentrations and plotting the percentage of inhibition against the antagonist concentration.
-
Vascular Smooth Muscle Contraction Assay
This assay assesses the ability of a compound to inhibit agonist-induced contraction of vascular smooth muscle.
Principle: The contractile force of isolated vascular tissue rings is measured in an organ bath setup.
Protocol:
-
Tissue Preparation:
-
Isolate a blood vessel (e.g., rat aorta or guinea-pig trachea) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully cut the vessel into rings of a few millimeters in width.
-
-
Organ Bath Setup:
-
Mount the tissue rings in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect one end of the ring to a fixed support and the other to a force transducer to record isometric tension.
-
Allow the tissue to equilibrate under a resting tension for a period of time.
-
-
Assay Procedure:
-
Induce a stable contraction with a thromboxane A2 mimetic like U-46619.
-
Once a stable contraction is achieved, add the antagonist (e.g., this compound) in a cumulative manner to generate a concentration-response curve for relaxation.
-
Alternatively, pre-incubate the tissue with the antagonist before adding the agonist to determine the antagonist's ability to prevent contraction.
-
-
Data Analysis:
-
The contractile response is measured as the change in tension (in grams or millinewtons).
-
The potency of the antagonist can be expressed as a pA2 value, calculated using the Schild equation.
-
Visualizing the Signaling Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the thromboxane signaling pathway, the mechanism of action of TP receptor antagonists, and a typical experimental workflow.
Caption: Thromboxane A2 Signaling Pathway.
Caption: Mechanism of this compound Action.
Caption: Workflow for a Negative Control Experiment.
Conclusion
The choice of a negative control in thromboxane signaling research requires careful consideration of the compound's potency, selectivity, and potential off-target effects. While this compound (AH 23848) is a potent TP receptor antagonist, its significant antagonist activity at the EP4 receptor necessitates caution in data interpretation. For studies requiring a highly selective TP receptor blockade, well-characterized antagonists such as SQ 29,548 and GR 32191 may be more suitable choices. Terutroban also serves as a reliable and clinically relevant negative control. By understanding the pharmacological profiles of these compounds and employing rigorous experimental protocols, researchers can confidently elucidate the specific role of thromboxane signaling in their systems of interest.
References
- 1. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AH23848: a thromboxane receptor-blocking drug that can clarify the pathophysiologic role of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Thromboxane A2 receptor antagonism in man and rat by a sulphonylcyanoguanidine (BM-144) and a sulphonylurea (BM-500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daily administration of the TP receptor antagonist terutroban improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SQ 29548 | Thromboxane-prostanoid (TP) Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
In Vivo Validation of AH22921's Antiplatelet Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiplatelet activity of AH22921, a selective antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1). Due to the limited availability of direct in vivo data for this compound, this document utilizes Laropiprant, another potent and selective DP1 antagonist, as a surrogate to benchmark its potential antiplatelet effects against established therapies, Aspirin and Clopidogrel.
The information presented herein is intended to offer an objective comparison based on available experimental data from preclinical and clinical studies. We will delve into the experimental protocols of key in vivo assays, present quantitative data in a structured format, and visualize the underlying signaling pathways and experimental workflows.
Comparative Analysis of Antiplatelet Activity
The antiplatelet efficacy of a compound is critically evaluated through its performance in in vivo models of thrombosis and its impact on hemostasis, often measured by bleeding time. Below is a summary of the available data for the DP1 receptor antagonist Laropiprant, and the widely used antiplatelet agents, Aspirin and Clopidogrel.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is a standard method for inducing arterial thrombosis to evaluate the efficacy of antithrombotic agents.
| Compound | Species | Dosage | Key Efficacy Parameters | Observations |
| Laropiprant (as a surrogate for this compound) | - | - | - | No direct in vivo thrombosis data available for Laropiprant as a monotherapy. |
| Aspirin | Mouse | 0.15 mg/kg (oral) | Thrombus size | In combination with clopidogrel, this dose of aspirin resulted in smaller thrombi compared to clopidogrel alone.[1] |
| Clopidogrel | Mouse | 3 mg/kg/dose (oral) | Vascular Patency | 71% of animals (5 out of 7) retained vascular patency throughout the 60-minute experimental period.[2] |
| Clopidogrel | Mouse | 10 mg/kg/dose (oral) | Vascular Patency | 100% of animals (7 out of 7) retained vascular patency throughout the 60-minute experimental period, confirming a protective effect against FeCl₃-induced thrombosis.[2] |
Tail Bleeding Time Assay
This assay assesses the effect of a compound on primary hemostasis. An increase in bleeding time indicates an antiplatelet effect.
| Compound | Species | Dosage | Key Efficacy Parameters | Observations |
| Laropiprant (co-administered) | Human | 40 mg (oral, once daily for 7 days) | Bleeding Time | Co-administered with clopidogrel (75 mg) and aspirin (80 mg), Laropiprant increased bleeding time by 27% at 24 hours post-dose compared to placebo with clopidogrel and aspirin.[3] |
| Aspirin | Mouse | 100 mg/kg (oral) | Bleeding Time | Aspirin administration resulted in a prolonged bleeding time. For instance, one study reported a bleeding time of 232.5 seconds in the aspirin group compared to 115 seconds in the control group.[4] |
| Clopidogrel | Mouse | 20 mg/kg (oral) | Bleeding Time & Blood Volume | Resulted in an average bleeding time of 7.7 minutes and a blood volume of 0.20 mL.[5] |
| Clopidogrel | Mouse | 40 mg/kg (oral) | Bleeding Time & Blood Volume | Increased the average bleeding time to 10.8 minutes and the blood volume to 0.35 mL.[5] |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams are provided.
This compound (DP1 Receptor Antagonist) Signaling Pathway
This compound, as a DP1 receptor antagonist, is expected to block the inhibitory signaling cascade of Prostaglandin D2 (PGD2) in platelets. PGD2, through the DP1 receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates to inhibit platelet activation and aggregation. By blocking this pathway, a DP1 antagonist would reduce the threshold for platelet activation.
Caption: this compound blocks the PGD2-DP1 receptor signaling pathway.
Experimental Workflow: Ferric Chloride-Induced Thrombosis Model
The following diagram outlines the typical workflow for inducing and assessing thrombosis in a mouse carotid artery using ferric chloride.
Caption: Workflow for the FeCl₃-induced thrombosis model.
Experimental Workflow: Tail Bleeding Time Assay
This diagram illustrates the standard procedure for performing a tail bleeding time assay in a mouse model.
Caption: Workflow for the tail bleeding time assay.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This protocol is a synthesis of commonly used methods to induce arterial thrombosis.[5][6]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe
-
Filter paper (1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Saline solution (37°C)
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
Place a mini Doppler flow probe around the artery to measure baseline blood flow.
-
Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery, upstream of the flow probe.
-
Leave the filter paper in place for a specified time (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with warm saline.
-
Continuously monitor the carotid artery blood flow until complete occlusion (cessation of flow) occurs or for a predetermined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion. Optionally, the thrombus can be excised and weighed.
Mouse Tail Bleeding Time Assay
This protocol is a standard method for assessing in vivo hemostasis.[7][8]
Materials:
-
Male mice (e.g., C57BL/6, 8-12 weeks old)
-
Anesthetic
-
Scalpel or razor blade
-
50 mL tube containing saline at 37°C
-
Filter paper
-
Stopwatch
Procedure:
-
Anesthetize the mouse.
-
Place the mouse in a prone position.
-
Amputate a 5 mm segment from the distal tip of the tail using a sharp scalpel.
-
Immediately immerse the tail into the tube of pre-warmed saline.
-
Start the stopwatch.
-
Monitor the tail for the cessation of bleeding. Bleeding is considered to have stopped when no blood flow is observed for a continuous period (e.g., 30 seconds).
-
Record the time to cessation of bleeding. A cut-off time (e.g., 20 minutes) is typically employed, after which the bleeding is stopped manually.
-
For blood loss measurement, the tube with the collected blood can be analyzed for hemoglobin content, or the change in the mouse's body weight can be determined.[7]
Conclusion
This guide provides a comparative overview of the in vivo antiplatelet potential of this compound, using the DP1 receptor antagonist Laropiprant as a proxy, in relation to Aspirin and Clopidogrel. While direct in vivo data for this compound is not yet available, the information on Laropiprant suggests that antagonism of the DP1 receptor may have a measurable, albeit potentially modest, effect on hemostasis, particularly when combined with other antiplatelet agents.[3]
The provided experimental protocols and workflows offer a standardized framework for future in vivo studies of this compound to directly assess its antiplatelet and antithrombotic efficacy. A head-to-head comparison of this compound with Aspirin and Clopidogrel in the described in vivo models will be crucial to fully elucidate its therapeutic potential. The signaling pathway diagram highlights the mechanism by which this compound is expected to exert its effects. This compilation of data and methodologies aims to support further research and development in the field of antiplatelet therapies.
References
- 1. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of laropiprant, a selective prostaglandin D₂ receptor 1 antagonist, on the antiplatelet activity of clopidogrel or aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Measurement of Platelet Function in an Experimental Stroke Model With Aspirin and Clopidogrel Treatment [frontiersin.org]
A Comparative Analysis of the Binding Affinity of the DP1 Receptor Antagonist AH22921 and Its Analogs
For Immediate Release
A deep dive into the binding characteristics of AH22921, a selective antagonist of the prostaglandin D2 receptor 1 (DP1), and its analogs reveals critical insights for the development of targeted anti-inflammatory and allergy therapeutics. This guide provides a comprehensive comparison of their binding affinities, supported by detailed experimental methodologies and an exploration of the underlying signaling pathways.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, vasodilation, and allergic inflammation. It exerts its effects through two main G protein-coupled receptors: the PGD2 receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The DP1 receptor, upon activation by PGD2, couples to the stimulatory G protein (Gs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in various cellular responses, making the DP1 receptor a significant target for therapeutic intervention in inflammatory diseases.
This compound, also known as BWA868C, is a potent and selective competitive antagonist of the DP1 receptor. Understanding its binding affinity and that of its structural analogs is crucial for the rational design of more effective and selective drug candidates. This guide presents a comparative analysis of the binding affinities of this compound and related compounds, details the experimental protocols used to determine these affinities, and visualizes the associated signaling pathways.
Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a higher affinity. The following table summarizes the binding affinities of this compound and other key prostanoids for the human DP1 receptor.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| This compound (BWA868C) | Human Platelet DP1 | 22 ± 3 | [1] |
| PGD2 | Human Platelet DP1 | 33 ± 1 | [1] |
| ZK 110841 | Human Platelet DP1 | 18 ± 3 | [1] |
| BW 245C | Human Platelet DP1 | 29 ± 5 | [1] |
| SQ 29548 (TP antagonist) | Human Platelet DP1 | >10,000 | [1] |
| Iloprost (IP agonist) | Human Platelet DP1 | >10,000 | [1] |
| U-46619 (TP agonist) | Human Platelet DP1 | >10,000 | [1] |
| PGF2α | Human Platelet DP1 | >10,000 | [1] |
| PGE1 | Human Platelet DP1 | 1,800 ± 400 | [1] |
| PGE2 | Human Platelet DP1 | 2,000 ± 600 | [1] |
Note: Data for direct structural analogs of this compound with reported binding affinities were not available in the public domain at the time of this publication.
The data clearly demonstrates the high and selective affinity of this compound for the DP1 receptor, with a Ki value of 22 nM.[1] In comparison, the natural ligand PGD2 exhibits a slightly lower affinity.[1] The high Ki values for ligands of other prostanoid receptors, such as SQ 29548 and Iloprost, underscore the selectivity of this compound for the DP1 receptor.[1]
Experimental Protocols
The determination of binding affinities is paramount for the characterization of novel compounds. A widely accepted and robust method for this is the radioligand binding assay.
Radioligand Binding Assay for DP1 Receptor
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of test compounds for the human DP1 receptor.
1. Membrane Preparation:
-
Human platelets or cells recombinantly expressing the human DP1 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled DP1 receptor ligand (e.g., [3H]-PGD2 or a specific radiolabeled antagonist) and a specific amount of the membrane preparation.
-
A range of concentrations of the unlabeled test compound (e.g., this compound or its analogs) is added to compete with the radioligand for binding to the DP1 receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard DP1 ligand.
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: DP1 Receptor Gs-coupled signaling cascade.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound (BWA868C) stands out as a high-affinity and selective antagonist for the DP1 receptor. The presented data and experimental protocols provide a solid foundation for researchers in drug discovery and development to further explore the therapeutic potential of targeting the PGD2/DP1 signaling axis. The future development of novel analogs of this compound, guided by comprehensive structure-activity relationship studies and robust binding affinity assays, holds the promise of delivering next-generation treatments for a range of inflammatory and allergic conditions.
References
A Head-to-Head Comparison of AH22921 and GR 32191: Two Prostanoid Receptor Modulators with Distinct Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological agents is paramount. This guide provides a detailed head-to-head comparison of AH22921 and GR 32191, two compounds that modulate prostanoid signaling pathways, albeit through distinct receptor targets. While both have been investigated for their effects on platelet function, their primary mechanisms of action diverge significantly, leading to different experimental outcomes and potential therapeutic applications.
This comparison guide delves into their respective mechanisms of action, supported by available quantitative data on their receptor binding affinities and functional effects. Detailed experimental protocols for key assays are also provided to aid in the replication and further investigation of their properties.
Executive Summary
This compound is an antagonist of the prostanoid EP4 receptor, one of the four receptors for prostaglandin E2 (PGE2). In contrast, GR 32191 is a potent and specific antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. This fundamental difference in their molecular targets dictates their biological activities and pharmacological profiles. While both receptor types are involved in the complex regulation of platelet function, they trigger distinct intracellular signaling cascades.
Mechanism of Action and Signaling Pathways
GR 32191: A Thromboxane A2 (TP) Receptor Antagonist
GR 32191 exerts its effects by competitively blocking the TP receptor, thereby preventing the binding of its endogenous ligand, thromboxane A2. TXA2 is a potent vasoconstrictor and platelet aggregator. Activation of the TP receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq and G13 proteins. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway culminates in platelet shape change, granule secretion, and aggregation.
This compound: A Prostanoid EP4 Receptor Antagonist
This compound functions by blocking the prostanoid EP4 receptor, a receptor for prostaglandin E2 (PGE2). The EP4 receptor is also a GPCR, but it primarily couples to the Gs alpha subunit (Gαs). Activation of the EP4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, generally leading to inhibitory effects on platelet aggregation. Therefore, by antagonizing the EP4 receptor, this compound would be expected to prevent PGE2-mediated inhibition of platelet function.
Quantitative Data Comparison
The following tables summarize the available quantitative data for GR 32191 and this compound/AH23848. It is important to note that direct comparison of potency values (e.g., pA2 vs. IC50) should be done with caution due to the different receptors and assay conditions.
Table 1: GR 32191 Performance Data
| Parameter | Value | Receptor | Agonist | Preparation | Reference |
| pA2 | ~8.2 | TP | U-46619 | Human Platelets | [1][2] |
Table 2: this compound & AH23848 Performance Data
| Compound | Parameter | Value | Receptor | Assay Type | Preparation | Reference |
| This compound | - | Antagonizes PGE2-induced adenylate cyclase activation | EP4 | Functional Assay | CHO cells | MedChemExpress |
| AH23848 | IC50 | 6975 nM | EP4 | Radioligand Binding | - | [3] |
Note: Data for this compound is limited in publicly available peer-reviewed literature. AH23848 is a structurally related and more extensively studied EP4 antagonist.
Experimental Protocols
Radioligand Binding Assay for TP Receptor (GR 32191)
A common method to determine the binding affinity of a compound like GR 32191 for the TP receptor involves a competitive radioligand binding assay.
Platelet Aggregation Assay (General Protocol)
Light Transmission Aggregometry (LTA) is a standard method to assess platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-Poor Plasma (PPP) is prepared by further centrifugation at a high speed.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette in an aggregometer and stirred at 37°C.
-
A baseline light transmission is established (calibrated to 0% with PRP and 100% with PPP).
-
The test compound (e.g., GR 32191 or this compound) or vehicle is added and incubated for a specified time.
-
A platelet agonist (e.g., U-46619 for TP receptor studies, or ADP/collagen for general platelet function) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The maximum aggregation percentage is determined, and for antagonists, the concentration-dependent inhibition is used to calculate an IC50 or pA2 value.
Discussion and Conclusion
The comparison of this compound and GR 32191 highlights the importance of understanding specific receptor pharmacology. GR 32191 is a well-characterized, potent antagonist of the TP receptor, a key player in thrombosis and hemostasis. Its ability to potently inhibit platelet aggregation induced by TP receptor agonists is well-documented.
This compound, on the other hand, targets the EP4 receptor. The EP4 receptor's role in platelet function is more complex, with its activation typically leading to an increase in cAMP and subsequent inhibition of aggregation. Therefore, an antagonist like this compound would be expected to block this inhibitory pathway. The limited available data on this compound's direct effect on platelet aggregation necessitates further research to fully understand its pharmacological profile in this context.
For researchers in drug development, the choice between targeting the TP or EP4 receptor would depend on the desired therapeutic outcome. TP receptor antagonists like GR 32191 have been explored for their potential as anti-thrombotic agents. EP4 receptor modulators are being investigated for a range of indications, including inflammation, pain, and cancer, with their effects on platelet function being a component of their overall safety and efficacy profile.
References
- 1. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Unveiling the Antagonistic Profile of AH22921 in Novel Research Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) antagonist, AH22921, with other relevant alternatives. This document summarizes key experimental data, outlines detailed methodologies for pivotal assays, and visualizes critical signaling pathways and workflows to support further investigation and drug discovery efforts.
This compound is a selective antagonist of the EP4 receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3][4] Its primary mechanism of action involves the non-competitive inhibition of adenylate cyclase activation, which in turn blocks the downstream signaling cascade mediated by cyclic AMP (cAMP).[1] This guide will delve into the experimental evidence confirming these properties and compare its performance with other known EP4 antagonists in various models.
Comparative Analysis of EP4 Receptor Antagonists
To provide a clear perspective on the efficacy and potency of this compound, the following table summarizes its performance alongside other notable EP4 receptor antagonists. The data is compiled from various in vitro and in vivo studies.
| Compound | Model System | Assay | Key Findings | Reference |
| This compound | Chinese Hamster Ovary (CHO) cells | Adenylate Cyclase Activation | Non-competitively antagonized PGE2-induced adenylate cyclase activation. | [1] |
| Human Trabecular Meshwork & Ciliary Epithelial Cells | Adenylate Cyclase Activation | Weaker antagonist compared to AH23848B. | ||
| AH23848B | CHO cells | Adenylate Cyclase Activation | More potent non-competitive antagonist than this compound. | |
| Murine Mammary Tumor Cells (66.1) | cAMP Accumulation | Significantly inhibited PGE2- and PGE1-OH-induced cAMP elevation in a dose-dependent manner. | [5] | |
| Grapiprant (AT-001) | Canine Clinical Patients with Osteoarthritis | Pain and Inflammation Relief | Demonstrated effective relief from arthritic pain. Functions as a selective EP4 prostaglandin receptor antagonist (PRA). | [6][7] |
| ER-819762 | In vitro T-cell differentiation assays | Th1 Differentiation & Th17 Expansion | Suppressed Th1 differentiation and Th17 expansion. | [8] |
| Mouse Models of Arthritis (CIA and GPI) | Inflammatory Arthritis | Orally active and suppressed disease in collagen- and GPI-induced arthritis. | [8] | |
| L001 | Pancreatic Cancer Cell Lines (Pan02, BxPC-3) | Cell Migration and Invasion | Effectively repressed PGE2-elicited cell migration and invasion in a dose-dependent manner. | [9][10] |
| In vivo Pancreatic Cancer Hepatic Metastasis Model | Anti-metastasis Activity | Exhibited remarkable anti-metastasis activity, both alone and in combination with gemcitabine. | [9][10] | |
| E7046 | In vitro Human EP4 Receptor Assay | Antagonistic Activity | Showed an IC50 of 13.5 nM. | [11][12] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the antagonistic properties of this compound and its alternatives.
Adenylate Cyclase Activity Assay
This assay is fundamental to determining the antagonistic effect of compounds on the EP4 receptor, which is coupled to the Gαs protein and stimulates adenylate cyclase.
Objective: To measure the ability of an antagonist to inhibit PGE2-stimulated production of cyclic AMP (cAMP).
Materials:
-
Cell line expressing the EP4 receptor (e.g., CHO cells)
-
Test compounds (this compound and alternatives)
-
Prostaglandin E2 (PGE2)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or Radioimmunoassay)
-
Plate reader or scintillation counter
Procedure:
-
Cell Culture: Plate EP4-expressing cells in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a specified period.
-
Stimulation: Add a fixed concentration of PGE2 to the wells to stimulate adenylate cyclase activity.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal PGE2-induced cAMP production.
Prostaglandin E2 Concentration-Response Curve
This experiment is crucial for determining whether an antagonist acts in a competitive or non-competitive manner.
Objective: To assess the effect of an antagonist on the potency and efficacy of PGE2 in stimulating a biological response.
Materials:
-
Cell line or tissue expressing the EP4 receptor
-
Test antagonist (e.g., this compound)
-
A range of concentrations of Prostaglandin E2 (PGE2)
-
Assay buffer
-
Detection system to measure the response (e.g., cAMP assay)
Procedure:
-
Preparation: Prepare cells or tissues as for the adenylate cyclase assay.
-
Antagonist Incubation: Incubate a set of cells/tissues with a fixed concentration of the antagonist, while a control set is incubated with vehicle.
-
PGE2 Stimulation: Add increasing concentrations of PGE2 to both the antagonist-treated and control sets.
-
Response Measurement: After a suitable incubation period, measure the biological response (e.g., cAMP levels) for each concentration of PGE2.
-
Data Analysis: Plot the response against the log of the PGE2 concentration for both the control and antagonist-treated groups. A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism, while a decrease in the maximal response suggests non-competitive antagonism.
Visualizing the Molecular Landscape
To better understand the context of this compound's function, the following diagrams illustrate the EP4 signaling pathway and a typical experimental workflow.
Caption: EP4 Receptor Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Assessing EP4 Antagonist Activity.
Conclusion
This compound presents as a valuable tool for researchers studying the physiological and pathological roles of the EP4 receptor. Its non-competitive antagonistic properties have been confirmed in cellular models, and this guide provides the necessary comparative data and methodological framework to design further experiments. The exploration of its effects in novel, more complex models, such as in vivo cancer or inflammation models, will be crucial in determining its full therapeutic potential. The provided signaling pathway and workflow diagrams offer a clear visual aid for understanding its mechanism and experimental application. Researchers are encouraged to use this guide as a foundational resource for their investigations into the promising field of EP4 receptor antagonism.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis [mdpi.com]
- 11. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Unidentified Chemicals: A Procedural Guide for AH22921
Immediate Safety Advisory: The identifier "AH22921" does not correspond to a recognized chemical in standard public databases. Consequently, a specific Safety Data Sheet (SDS) and explicit disposal protocols are not available. The proper and safe disposal of any chemical is entirely contingent on its specific properties and hazards. Disposing of an unknown substance without this information can lead to dangerous chemical reactions, environmental harm, and significant regulatory violations.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical such as this compound. The primary directive is to treat the substance as hazardous until its identity and properties are confirmed.
Procedural Steps for Safe Disposal
The disposal of an unknown chemical is a multi-phase process that prioritizes safety and regulatory compliance. The responsibility for identifying and properly disposing of chemical waste rests with the individual or group that generated it.[1]
Phase 1: Chemical Identification
Before any disposal actions are taken, every effort must be made to identify the substance.
-
Review Internal Documentation: Thoroughly check all laboratory notebooks, chemical inventory systems, and internal databases that might reference "this compound." This code may be linked to a specific chemical name, structure, or synthesis batch.
-
Examine the Container: Carefully inspect the container for any additional markings, manufacturer labels, or structural diagrams that could aid in identification.
-
Consult Personnel: Inquire with the principal investigator, lab manager, or the specific researchers who may have synthesized, procured, or worked with the substance.[2] They are the most likely source of information.[3]
If these steps lead to the successful identification of the chemical, obtain its Safety Data Sheet (SDS). Section 13 of the SDS will provide specific guidance on disposal.
Phase 2: Management of an Unidentified Chemical
If the identity of this compound cannot be determined, it must be handled as an unknown and potentially hazardous waste.
-
Labeling: The container must be clearly labeled. Federal, state, and local regulations prohibit the transport or disposal of wastes with unknown identities.[2]
-
Affix a hazardous waste label to the container.
-
Write "Unidentified Chemical" or "Unknown Waste" clearly on the label.[1]
-
Include any known information, such as potential chemical class (e.g., "Possible Amine Compound"), the date it was found, and the generating lab/researcher's name.
-
-
Safe Storage:
-
Ensure the container is in good condition, securely capped, and not leaking.[4]
-
Store the container in a designated and secure "Satellite Accumulation Area" (SAA).[5] This area should be under the control of laboratory personnel and away from incompatible materials.[6]
-
Use secondary containment, such as a chemically resistant tray, to prevent the spread of any potential leaks.[6]
-
-
Segregation: Do not mix the unknown chemical with any other waste stream.[7] Incompatible chemicals can react violently, causing fire, explosion, or the release of toxic gases.
Phase 3: Professional Disposal
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the essential point of contact for disposing of unknown chemicals.[8] They have established protocols and trained personnel to manage this process.
-
Provide Information: Supply the EHS team with all available information regarding the substance, including any steps taken to identify it and any suspicions about its properties.
-
Analysis and Removal: The EHS office will coordinate the subsequent steps. This may involve professional analysis to characterize the waste for safe disposal.[2] Be aware that the cost of such analysis is typically charged back to the generating department or principal investigator.[1] EHS will then arrange for a certified hazardous waste contractor to pick up, transport, and dispose of the material in compliance with all regulations.
Experimental Protocols & Data Presentation
As this compound could not be identified, no specific experimental protocols or quantitative data for its disposal can be provided. The procedural guidance above constitutes the protocol for safely managing an unknown chemical substance.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of an unidentified laboratory chemical.
Caption: Decision workflow for the safe disposal of an unidentified lab chemical.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling AH22921
Disclaimer: Specific safety data for AH22921 is not publicly available. This guide is based on the general principles of handling potent, novel research chemicals and information for similar prostaglandin receptor antagonists. Researchers must perform a risk assessment and consult their institution's safety office before handling any new compound.
This compound is identified as a selective EP4 prostaglandin receptor antagonist.[1] As a potent small molecule intended for biological research, it requires careful handling to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a conservative approach to PPE is mandatory. The following should be considered the minimum requirement when handling this compound in solid or solution form.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 rated, chemical splash proof | Protects eyes from splashes of solutions or airborne powder. |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the solid compound to prevent inhalation of airborne particles. A full chemical fume hood is the primary engineering control. |
Always wash hands thoroughly after handling the material, even after removing gloves.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Procedure | Rationale |
| Receiving | Inspect package for damage upon arrival. Log the compound into the chemical inventory. | Ensures container integrity and maintains an accurate record of hazardous materials. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage in a freezer is often recommended for prostaglandins. | Prevents degradation of the compound and accidental release. |
| Weighing | Handle the solid form only in a certified chemical fume hood or a ventilated balance enclosure. | Minimizes the risk of inhaling airborne powder. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Avoid splashing. | Prevents aerosol generation and skin/eye contact. |
Spill and Exposure Procedures
Accidents can happen. Being prepared with a clear plan is essential for minimizing harm.
| Situation | Procedure |
| Small Spill (Solid) | Gently cover with absorbent paper. Moisten with a suitable solvent (e.g., ethanol) to prevent dust generation. Wipe up, place in a sealed container for disposal. |
| Small Spill (Liquid) | Absorb with inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. |
| Contaminated Materials | All disposable items (gloves, pipette tips, paper towels) that have come into contact with this compound must be disposed of as hazardous waste. |
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Visualizing Workflows and Pathways
Experimental Workflow: Safe Handling of a Potent Research Compound
This diagram outlines the critical steps for safely handling a potent compound like this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
